molecular formula C28H17N2O5S- B1193545 PSB-0963

PSB-0963

カタログ番号: B1193545
分子量: 493.5 g/mol
InChIキー: JXFRJOYKTCEJDG-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

PSB-0963 is an ecto-nucleoside inhibitor.

特性

分子式

C28H17N2O5S-

分子量

493.5 g/mol

IUPAC名

1-amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C28H18N2O5S/c29-26-23(36(33,34)35)14-22(24-25(26)28(32)21-8-4-3-7-20(21)27(24)31)30-19-10-9-17-11-15-5-1-2-6-16(15)12-18(17)13-19/h1-14,30H,29H2,(H,33,34,35)/p-1

InChIキー

JXFRJOYKTCEJDG-UHFFFAOYSA-M

SMILES

O=S(C(C(N)=C1C2=O)=CC(NC3=CC=C4C=C5C=CC=CC5=CC4=C3)=C1C(C6=C2C=CC=C6)=O)([O-])=O

正規SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

PSB-0963;  PSB 0963;  PSB0963.

製品の起源

United States

Foundational & Exploratory

In-Depth Technical Guide: The Selectivity Profile of PSB-0963

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PSB-0963, a potent and selective inhibitor of ecto-5'-nucleotidase (CD73). The information presented herein is compiled from preclinical research data, with a focus on quantitative analysis and detailed experimental methodologies to support further investigation and drug development efforts.

Core Compound Profile

This compound is a synthetic organic molecule belonging to the anthraquinone class of compounds. It has been identified as a selective and competitive inhibitor of ecto-5'-nucleotidase (eN/CD73), an enzyme responsible for the conversion of adenosine monophosphate (AMP) to adenosine. By blocking this crucial step in the purinergic signaling pathway, this compound can modulate adenosine levels in the extracellular environment, which has significant implications for cancer immunotherapy and other therapeutic areas.

Selectivity Profile of this compound

This compound has been characterized by its high affinity for rat ecto-5'-nucleotidase, with a reported inhibition constant (Ki) of 150 nM.[1] Its selectivity has been evaluated against other key enzymes in the purinergic signaling cascade, namely ectonucleoside triphosphate diphosphohydrolases (NTPDases), and against several P2Y receptor subtypes.

The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary target and various off-targets.

TargetSpeciesParameterValue
ecto-5'-Nucleotidase (CD73) RatKi150 nM
NTPDase1 (CD39)HumanKi2.59 µM
NTPDase2Human% Inhibition at 10 µM< 20%
NTPDase3Human% Inhibition at 10 µM< 20%
P2Y2 ReceptorHuman% Inhibition at 10 µMNot significant
P2Y4 ReceptorHuman% Inhibition at 10 µMNot significant
P2Y6 ReceptorHuman% Inhibition at 10 µMNot significant
P2Y12 ReceptorHuman% Inhibition at 10 µMNot significant

Signaling Pathway

This compound exerts its primary effect by inhibiting the enzymatic activity of CD73. This enzyme is a critical component of the extracellular ATP-adenosine signaling pathway, which plays a pivotal role in immune suppression within the tumor microenvironment. The diagram below illustrates the signaling cascade and the point of intervention for this compound.

This compound inhibits CD73, blocking adenosine production.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's selectivity profile.

Ecto-5'-Nucleotidase (CD73) Inhibition Assay

The inhibitory activity of this compound against ecto-5'-nucleotidase was determined using a radiometric assay with recombinant rat CD73.

  • Enzyme Source: Membrane preparations from CHO cells stably transfected with rat ecto-5'-nucleotidase.

  • Substrate: [³H]AMP (Adenosine 5'-monophosphate, tritium labeled).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂.

  • Procedure:

    • The reaction mixture containing the enzyme preparation, assay buffer, and varying concentrations of this compound was pre-incubated for 10 minutes at 37°C.

    • The enzymatic reaction was initiated by the addition of [³H]AMP.

    • The reaction was allowed to proceed for 20 minutes at 37°C and then terminated by the addition of a stop solution (e.g., 1 M HCl).

    • The product, [³H]adenosine, was separated from the unreacted substrate, [³H]AMP, using anion-exchange chromatography.

    • The amount of [³H]adenosine formed was quantified by liquid scintillation counting.

  • Data Analysis: Ki values were calculated from IC₅₀ values using the Cheng-Prusoff equation.

NTPDase Inhibition Assay

The selectivity of this compound was assessed against human NTPDase1, NTPDase2, and NTPDase3 using a malachite green-based colorimetric assay.

  • Enzyme Source: Membrane preparations from COS-7 cells transiently transfected with human NTPDase1, NTPDase2, or NTPDase3.

  • Substrate: ATP (Adenosine 5'-triphosphate) for NTPDase1, -2, and -3; ADP (Adenosine 5'-diphosphate) for NTPDase1.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂.

  • Procedure:

    • Enzyme preparations were incubated with this compound (at a concentration of 10 µM) in the assay buffer for 15 minutes at 37°C.

    • The reaction was initiated by the addition of the respective substrate (ATP or ADP).

    • Following a 30-minute incubation at 37°C, the reaction was stopped.

    • The amount of inorganic phosphate released was determined by adding a malachite green/molybdate reagent and measuring the absorbance at 620 nm.

  • Data Analysis: The percentage inhibition at a 10 µM concentration of this compound was calculated by comparing the phosphate release in the presence and absence of the inhibitor.

P2Y Receptor Functional Assay

The activity of this compound at human P2Y₂, P2Y₄, P2Y₆, and P2Y₁₂ receptors was evaluated using a calcium mobilization assay in stably transfected cell lines.

  • Cell Lines: 1321N1 astrocytoma cells stably expressing the respective human P2Y receptor subtype.

  • Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation using a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Procedure:

    • Cells were loaded with the calcium-sensitive dye.

    • Cells were then exposed to a known agonist for the specific P2Y receptor subtype in the presence or absence of this compound (10 µM).

    • Changes in intracellular calcium concentration were measured using a fluorescence plate reader.

  • Data Analysis: The percentage inhibition of the agonist-induced calcium response by this compound was determined.

Experimental Workflow Visualization

The following diagram outlines a general workflow for determining the selectivity profile of a test compound like this compound.

Experimental_Workflow cluster_screening Screening Cascade cluster_inputs Inputs cluster_output Output PrimaryAssay Primary Target Assay (e.g., CD73 Inhibition) HitIdentification Hit Identification & Potency Determination (IC50/Ki) PrimaryAssay->HitIdentification SelectivityPanel Selectivity Screening Panel (NTPDases, P2Y Receptors, etc.) HitIdentification->SelectivityPanel DataAnalysis Data Analysis & Selectivity Profile Generation SelectivityPanel->DataAnalysis SelectivityReport Comprehensive Selectivity Report DataAnalysis->SelectivityReport TestCompound Test Compound (this compound) TestCompound->PrimaryAssay TargetEnzymes Target & Off-Target Enzymes/Receptors TargetEnzymes->PrimaryAssay TargetEnzymes->SelectivityPanel AssayReagents Assay Reagents & Buffers AssayReagents->PrimaryAssay AssayReagents->SelectivityPanel

Workflow for determining compound selectivity.

Conclusion

This compound is a potent inhibitor of ecto-5'-nucleotidase with a high degree of selectivity against related ectonucleotidases and several P2Y receptor subtypes. This favorable selectivity profile, coupled with its competitive mechanism of action, makes this compound a valuable research tool for studying the physiological and pathological roles of CD73 and a promising lead compound for the development of novel therapeutics, particularly in the field of immuno-oncology. The detailed experimental protocols provided in this guide are intended to facilitate the replication and extension of these findings by the scientific community.

References

PSB-0963: A Dual Inhibitor of Ectonucleotidases CD73 and CD39

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PSB-0963 is a synthetic organic small molecule that acts as a dual inhibitor of two critical ectoenzymes involved in the regulation of extracellular adenosine levels: ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase 1 (CD39). By targeting both enzymes, this compound effectively blocks the conversion of proinflammatory extracellular ATP and ADP into the immunosuppressive nucleoside, adenosine. This mechanism of action positions this compound as a valuable research tool for investigating the roles of purinergic signaling in various physiological and pathological processes, particularly in the fields of immuno-oncology, inflammation, and thrombosis. This document provides a comprehensive overview of the structure, properties, and known biological activities of this compound, including available quantitative data and generalized experimental protocols.

Core Properties of this compound

This compound is a research compound identified as a dual inhibitor of CD73 and CD39. The sodium salt of the compound is typically used for experimental purposes.

PropertyValueSource
IUPAC Name 1-amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonateIUPHAR/BPS Guide to PHARMACOLOGY
Molecular Formula C28H17N2NaO5SMedKoo Biosciences[1]
CAS Number 1213268-73-5 (sodium salt)MedKoo Biosciences[1]
Molecular Weight 516.50 g/mol MedKoo Biosciences[1]
Appearance SolidN/A
Solubility N/AN/A

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by inhibiting the enzymatic activity of CD39 and CD73. These two cell-surface enzymes play a central role in the purinergic signaling pathway, which regulates the balance between extracellular ATP and adenosine.

  • CD39 (ENTPD1): This enzyme catalyzes the hydrolysis of ATP and ADP to AMP.

  • CD73 (Ecto-5'-nucleotidase): This enzyme catalyzes the dephosphorylation of AMP to adenosine.

By inhibiting both enzymes, this compound prevents the degradation of ATP and ADP and the subsequent production of adenosine.

The Adenosinergic Signaling Pathway

The following diagram illustrates the adenosinergic signaling pathway and the points of inhibition by this compound.

Adenosinergic_Pathway Adenosinergic Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP AMP AMP ATP->AMP CD39 ADP ADP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 AR Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->AR CD39 CD39 (ENTPD1) CD73 CD73 (Ecto-5'-nucleotidase) Cellular_Effects Immunosuppression, Vasodilation, etc. AR->Cellular_Effects This compound This compound This compound->CD39 This compound->CD73

Caption: Inhibition of the Adenosinergic Pathway by this compound.

Role in Immuno-oncology

In the tumor microenvironment, high levels of extracellular ATP can act as a "danger signal" to activate immune cells. However, cancer cells often upregulate CD39 and CD73 to convert this ATP into adenosine, which has potent immunosuppressive effects. Adenosine can inhibit the function of T cells and natural killer (NK) cells and promote the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

By blocking the production of adenosine, this compound can potentially restore anti-tumor immunity.

Caption: this compound reverses immunosuppression in the TME.

Quantitative Data

The following table summarizes the known inhibitory activities of this compound against its primary targets.

TargetSpeciesAssay TypeParameterValueSource
ecto-5'-nucleotidase (CD73)RatIn vitro (soluble enzyme)Ki150 nMMedKoo Biosciences[1], ProbeChem[2]
ectonucleoside triphosphate diphosphohydrolase 1 (CD39)HumanIn vitroKi~2.59 µMMedKoo Biosciences[1]

Experimental Protocols

General Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow General Workflow for CD39/CD73 Inhibitor Screening Start Start Compound_Prep Prepare serial dilutions of this compound Start->Compound_Prep Enzyme_Prep Prepare recombinant human/rat CD39/CD73 Start->Enzyme_Prep Assay_Setup Incubate enzyme with This compound and substrate (ATP for CD39, AMP for CD73) Compound_Prep->Assay_Setup Enzyme_Prep->Assay_Setup Detection Measure product formation (e.g., phosphate release) Assay_Setup->Detection Data_Analysis Calculate IC50/Ki values Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining the inhibitory potency of this compound.

CD73 Inhibition Assay (Malachite Green Assay)

This assay measures the release of inorganic phosphate from the hydrolysis of AMP by CD73.

  • Reagents and Materials:

    • Recombinant human or rat CD73

    • This compound

    • Adenosine 5'-monophosphate (AMP)

    • Malachite Green reagent

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • 96-well microplate

  • Procedure:

    • Add assay buffer to the wells of a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Add a fixed concentration of CD73 to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a fixed concentration of AMP to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at a wavelength of approximately 620 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Convert the absorbance values to the concentration of phosphate produced.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

CD39 Inhibition Assay

A similar malachite green-based assay can be used to determine the inhibition of CD39, with ATP or ADP as the substrate.

  • Reagents and Materials:

    • Recombinant human CD39

    • This compound

    • Adenosine 5'-triphosphate (ATP) or Adenosine 5'-diphosphate (ADP)

    • Malachite Green reagent

    • Assay buffer (e.g., Tris-HCl, pH 7.4, containing Ca2+ and Mg2+)

    • 96-well microplate

  • Procedure:

    • The procedure is analogous to the CD73 inhibition assay, with the substitution of ATP or ADP for AMP as the substrate.

  • Data Analysis:

    • Data analysis is performed as described for the CD73 inhibition assay.

Conclusion

This compound is a valuable pharmacological tool for the dual inhibition of CD73 and CD39. Its ability to block the production of immunosuppressive adenosine makes it a compound of significant interest for research in immuno-oncology and other fields where purinergic signaling plays a key role. While detailed information from a primary publication on its synthesis and characterization is not widely available, the existing data on its inhibitory potency provide a solid foundation for its use in in vitro and potentially in vivo studies. Further research is warranted to fully elucidate the therapeutic potential of this dual-targeting agent.

References

PSB-0963: A Technical Whitepaper on a Dual Adenosine Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0963 is a potent, dual-action inhibitor of the key ectonucleotidases, ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase-1 (ENTPD1, CD39). These enzymes play a critical role in the extracellular adenosine signaling pathway, which is a major regulator of immune responses, particularly within the tumor microenvironment. By inhibiting both CD73 and CD39, this compound effectively blocks the conversion of pro-inflammatory extracellular ATP into immunosuppressive adenosine. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Adenosine Pathway and the Role of this compound

Extracellular adenosine is a powerful immunosuppressive molecule that dampens the activity of various immune cells, including T cells and NK cells, thereby allowing cancer cells to evade immune destruction. The production of extracellular adenosine is primarily a two-step enzymatic process. First, extracellular ATP and ADP are hydrolyzed to AMP by CD39. Subsequently, AMP is dephosphorylated to adenosine by CD73. The accumulation of adenosine in the tumor microenvironment is a significant mechanism of immune escape for various cancers.

This compound, an anthraquinone derivative, has been identified as a potent inhibitor of this pathway. Its dual-targeting mechanism, inhibiting both the initial and final steps of adenosine production, makes it a compelling tool for research and a potential lead compound for the development of novel cancer immunotherapies.

Quantitative Data

The inhibitory activity of this compound has been characterized against its primary targets. The following table summarizes the available quantitative data.

TargetSpeciesInhibition Constant (Ki)Inhibition TypeReference
ecto-5'-nucleotidase (CD73)Rat150 nMCompetitiveBaumann et al., 2010
ectonucleoside triphosphate diphosphohydrolase-1 (CD39)-Data not available-IUPHAR/BPS Guide to PHARMACOLOGY

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly blocking the enzymatic activity of CD39 and CD73. The following diagram illustrates the adenosine production pathway and the points of inhibition by this compound.

Adenosine_Pathway cluster_0 ATP Extracellular ATP CD39 CD39 (ENTPD1) ATP->CD39 hydrolysis ADP Extracellular ADP ADP->CD39 hydrolysis AMP AMP CD73 CD73 (ecto-5'-nucleotidase) AMP->CD73 dephosphorylation Ado Adenosine Immune_Suppression Immune Suppression Ado->Immune_Suppression activates A2A/A2B receptors CD39->AMP CD73->Ado PSB0963_1 This compound PSB0963_1->CD39 inhibits PSB0963_2 This compound PSB0963_2->CD73 inhibits

Figure 1. Adenosine signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for assessing the inhibitory activity of this compound against its targets.

Ecto-5'-nucleotidase (CD73) Inhibition Assay

This protocol is based on the methods generally employed for determining the inhibition of ecto-5'-nucleotidase activity, as would have been used in the characterization of this compound.

Objective: To determine the inhibitory potency (Ki) of this compound on CD73 activity.

Materials:

  • Recombinant rat ecto-5'-nucleotidase (CD73)

  • Adenosine 5'-monophosphate (AMP) as substrate

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Malachite green reagent for phosphate detection

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations.

    • Prepare a working solution of recombinant rat CD73 in assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the specified concentration of this compound or vehicle control (e.g., DMSO in assay buffer).

    • Add the CD73 enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate (AMP) to each well.

  • Phosphate Detection:

    • After a specific incubation time (e.g., 30 minutes) at 37°C, stop the reaction by adding the malachite green reagent.

    • Allow color to develop for a specified time (e.g., 15 minutes) at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of phosphate production for each inhibitor concentration.

    • Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Use the Cheng-Prusoff equation to calculate the Ki value, taking into account the substrate concentration and the Km of the enzyme for the substrate.

CD73_Assay_Workflow A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Dispense Reagents into 96-well plate A->B C Pre-incubate Enzyme and Inhibitor B->C D Initiate Reaction with Substrate (AMP) C->D E Stop Reaction & Add Malachite Green D->E F Measure Absorbance E->F G Data Analysis (IC50 and Ki determination) F->G

Figure 2. Workflow for the CD73 inhibition assay.
Ectonucleoside Triphosphate Diphosphohydrolase-1 (CD39) Inhibition Assay

This protocol is based on a well-established malachite green assay for measuring NTPDase activity, suitable for assessing the inhibitory effect of compounds like this compound on CD39.

Objective: To determine the inhibitory potency (IC50) of this compound on CD39 activity.

Materials:

  • Recombinant human CD39

  • Adenosine 5'-triphosphate (ATP) or Adenosine 5'-diphosphate (ADP) as substrate

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and MgCl2)

  • Malachite green reagent

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a working solution of recombinant human CD39 in assay buffer.

  • Assay Performance:

    • Add assay buffer to the wells of a 96-well plate.

    • Add the desired concentrations of this compound or vehicle control.

    • Add the CD39 enzyme solution and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Start the reaction by adding the substrate (ATP or ADP).

  • Quantification of Phosphate Release:

    • After a set incubation time (e.g., 20 minutes) at 37°C, terminate the reaction with the malachite green reagent.

    • Incubate at room temperature for color development.

    • Read the absorbance at approximately 620 nm.

  • Data Interpretation:

    • Determine the amount of phosphate released from a standard curve.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

CD39_Assay_Workflow A Prepare Solutions (CD39, this compound, ATP/ADP) B Plate Setup (Buffer, Inhibitor, Enzyme) A->B C Pre-incubation B->C D Reaction Initiation (Substrate Addition) C->D E Reaction Termination & Color Development D->E F Absorbance Reading E->F G IC50 Calculation F->G

Figure 3. Workflow for the CD39 inhibition assay.

Conclusion

This compound is a valuable research tool for investigating the complexities of the adenosine pathway. Its ability to inhibit both CD39 and CD73 provides a robust method for blocking the production of immunosuppressive adenosine. The quantitative data and experimental protocols provided in this whitepaper offer a foundation for researchers to utilize this compound in their studies, particularly in the fields of immuno-oncology and drug discovery. Further investigation is warranted to determine the precise inhibitory constant of this compound against CD39 and to explore its therapeutic potential in preclinical models.

A Comprehensive Technical Guide to the Discovery and Synthesis of PSB-0963

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0963, chemically identified as 1-amino-4-(2-anthracenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway. This guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and a visualization of its mechanism of action within the relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of targeting the CD73 enzyme.

Discovery and Rationale

This compound was developed as part of a research effort to identify potent and selective inhibitors of ecto-5'-nucleotidase (CD73). CD73 is a membrane-bound enzyme that plays a crucial role in the extracellular metabolism of nucleotides, specifically by catalyzing the dephosphorylation of adenosine monophosphate (AMP) to adenosine. Adenosine, in turn, acts on various adenosine receptors to mediate a range of physiological and pathophysiological processes, including immunosuppression in the tumor microenvironment.[1][2][3][4][5] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which can enhance anti-tumor immune responses.

This compound emerged from a series of anthraquinone derivatives that were synthesized and evaluated for their inhibitory activity against ecto-5'-nucleotidase. The anthraquinone scaffold was chosen as a promising starting point for the development of novel inhibitors. Through systematic structure-activity relationship (SAR) studies, researchers identified this compound (designated as compound 52 in the original publication) as a highly potent inhibitor of the enzyme.

Pharmacological Profile

This compound is a competitive inhibitor of ecto-5'-nucleotidase. Its primary pharmacological activity is the potent inhibition of this enzyme. The inhibitory activity of this compound has been characterized against ecto-5'-nucleotidase from different species. Additionally, its selectivity has been assessed against related ectonucleotidases, such as ectonucleoside triphosphate diphosphohydrolases (NTPDases), including NTPDase1 (CD39), NTPDase2, and NTPDase3.

Quantitative Inhibitory Activity
CompoundTarget EnzymeSpeciesK_i_ (nM)
This compoundecto-5'-nucleotidase (CD73)Rat150

Table 1: Inhibitory activity of this compound against rat ecto-5'-nucleotidase.

Synthesis of this compound

The synthesis of this compound is based on the reaction of bromaminic acid (1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid) with 2-aminoanthracene. The following is a detailed protocol for the synthesis.

Experimental Protocol: Synthesis of 1-amino-4-(2-anthracenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (this compound)

Materials:

  • 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid)

  • 2-aminoanthracene

  • Copper(II) sulfate (CuSO₄)

  • Sodium sulfite (Na₂SO₃)

  • Water

  • Ethanol

Procedure:

  • A mixture of bromaminic acid (1.0 eq), 2-aminoanthracene (1.2 eq), copper(II) sulfate (0.1 eq), and sodium sulfite (0.2 eq) in a mixture of water and ethanol is prepared.

  • The reaction mixture is heated at reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated product is collected by filtration.

  • The crude product is washed with water and ethanol to remove impurities.

  • The final product, this compound, is dried under vacuum.

Experimental Methods

Ecto-5'-Nucleotidase Inhibition Assay

The inhibitory activity of this compound against ecto-5'-nucleotidase is determined using a radio-thin-layer chromatography (TLC) assay.

Principle:

The assay measures the conversion of radiolabeled [³H]AMP to [³H]adenosine by the ecto-5'-nucleotidase enzyme. The inhibitor's potency is determined by its ability to reduce the formation of [³H]adenosine.

Protocol:

  • The reaction is carried out in a buffer solution (e.g., Tris-HCl) containing the ecto-5'-nucleotidase enzyme (from a source such as rat brain membranes).

  • The enzyme is pre-incubated with various concentrations of the test compound (this compound) for a specified time at 37°C.

  • The enzymatic reaction is initiated by the addition of the substrate, [³H]AMP.

  • The reaction is allowed to proceed for a defined period and is then terminated by the addition of a stop solution (e.g., a cold solution of EDTA).

  • An aliquot of the reaction mixture is spotted onto a TLC plate.

  • The TLC plate is developed in a suitable solvent system to separate [³H]AMP from [³H]adenosine.

  • The radioactivity of the spots corresponding to the substrate and the product is quantified using a radio-TLC scanner.

  • The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ value is determined by non-linear regression analysis. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the enzymatic activity of CD73. CD73 is a critical component of the purinergic signaling pathway, which regulates the balance between pro-inflammatory extracellular ATP and anti-inflammatory adenosine.

Purinergic Signaling Pathway

PurinergicSignaling ATP ATP (pro-inflammatory) CD39 CD39 (NTPDase1) ATP->CD39 hydrolysis ADP ADP ADP->CD39 hydrolysis AMP AMP CD73 CD73 (ecto-5'-nucleotidase) AMP->CD73 hydrolysis Ado Adenosine (immunosuppressive) AdenosineReceptors Adenosine Receptors (A1, A2A, A2B, A3) Ado->AdenosineReceptors activates CD39->ADP produces CD39->AMP produces CD73->Ado produces PSB0963 This compound PSB0963->CD73 inhibits

Caption: Purinergic signaling pathway illustrating the role of CD39 and CD73 in the generation of adenosine and the inhibitory action of this compound on CD73.

Experimental Workflow

ExperimentalWorkflow cluster_synthesis Synthesis of this compound cluster_assay Ecto-5'-Nucleotidase Inhibition Assay Start Starting Materials (Bromaminic Acid, 2-Aminoanthracene) Reaction Chemical Reaction (Reflux with CuSO4, Na2SO3) Start->Reaction Purification Purification (Filtration, Washing) Reaction->Purification Characterization Characterization (TLC, Spectroscopy) Purification->Characterization Incubation Incubation with this compound Characterization->Incubation Test Compound EnzymePrep Enzyme Preparation (e.g., rat brain membranes) EnzymePrep->Incubation ReactionStart Reaction Initiation (Addition of [3H]AMP) Incubation->ReactionStart Separation Separation (Radio-TLC) ReactionStart->Separation Quantification Quantification Separation->Quantification Analysis Data Analysis (IC50, Ki determination) Quantification->Analysis

Caption: Experimental workflow for the synthesis and pharmacological evaluation of this compound.

References

Technical Guide: PSB-0963 for Cancer Immunology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PSB-0963 is a small-molecule compound identified as a dual inhibitor of the ectonucleotidases CD73 (ecto-5'-nucleotidase) and CD39 (ectonucleoside triphosphate diphosphohydrolase 1). These enzymes play a critical role in the tumor microenvironment by generating immunosuppressive adenosine, which dampens anti-tumor immune responses. By inhibiting both CD73 and CD39, this compound has the potential to restore immune cell function and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for evaluating its efficacy.

Introduction to the CD73/CD39-Adenosine Axis in Cancer Immunology

The tumor microenvironment is characterized by a complex network of signaling molecules that can either promote or suppress anti-tumor immunity. One of the key immunosuppressive pathways involves the generation of extracellular adenosine. This process is primarily mediated by the sequential enzymatic activity of CD39 and CD73.

  • CD39 (ENTPD1): This ectonucleotidase is expressed on the surface of various immune cells, including regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), as well as some tumor cells. CD39 initiates the conversion of pro-inflammatory extracellular adenosine triphosphate (ATP) and adenosine diphosphate (ADP) into adenosine monophosphate (AMP).

  • CD73 (NT5E): This ecto-5'-nucleotidase, also found on immune and tumor cells, catalyzes the final step in adenosine production by hydrolyzing AMP into adenosine.

The resulting accumulation of adenosine in the tumor microenvironment exerts potent immunosuppressive effects by binding to adenosine receptors (primarily A2A and A2B receptors) on immune effector cells such as T cells and Natural Killer (NK) cells. This signaling inhibits their proliferation, cytokine production, and cytotoxic activity, thereby allowing the tumor to evade immune destruction.

This compound: A Dual Inhibitor of CD39 and CD73

This compound is a non-nucleotide small molecule that has been identified as an inhibitor of both rat CD73 and human CD39. Its dual-targeting mechanism presents a potentially more effective strategy for blocking adenosine production compared to single-target inhibitors.

Mechanism of Action

This compound competitively inhibits the enzymatic activity of CD73 and CD39, thereby blocking the hydrolysis of extracellular ATP, ADP, and AMP. This leads to a reduction in the concentration of immunosuppressive adenosine and an accumulation of pro-inflammatory ATP in the tumor microenvironment. The expected downstream effects include:

  • Enhanced T cell and NK cell proliferation and effector function.

  • Reduced Treg and MDSC-mediated immunosuppression.

  • Increased anti-tumor immune responses.

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PSB_0963_Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Effector Cell ATP Extracellular ATP ADP ADP CD39 CD39 ATP->CD39 AMP AMP ADP->CD39 Adenosine Immunosuppressive Adenosine CD73 CD73 AMP->CD73 A2AR A2A Receptor Adenosine->A2AR CD39->ADP CD39->AMP CD73->Adenosine PSB0963_CD39 This compound PSB0963_CD39->CD39 PSB0963_CD73 This compound PSB0963_CD73->CD73 Suppression Immune Suppression A2AR->Suppression

Caption: Mechanism of action of this compound in the tumor microenvironment.

Preclinical Data

To date, publicly available preclinical data for this compound is limited. The following table summarizes the known inhibitory activities.

TargetSpeciesAssay TypeValueReference
CD73RatSoluble enzyme inhibitionKi = 150 nM[1][2]
CD39HumanEctonucleotidase inhibitionKi ≈ 2.59 µM[1][3]

Note: Further in-depth preclinical studies are required to fully characterize the efficacy and safety profile of this compound in various cancer models.

Experimental Protocols for Evaluating CD73/CD39 Inhibitors

While specific experimental protocols for this compound are not widely published, the following are standard methodologies used to evaluate the activity of CD73 and CD39 inhibitors in a cancer immunology context. These protocols can be adapted for the investigation of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (e.g., IC50, Ki) of the compound on CD73 and CD39 enzymatic activity.

Methodology: Malachite Green Phosphate Assay

This colorimetric assay measures the amount of inorganic phosphate released from the hydrolysis of AMP (for CD73) or ATP/ADP (for CD39).

  • Reagents and Materials:

    • Recombinant human or murine CD73 and CD39 enzymes.

    • Substrates: Adenosine 5'-monophosphate (AMP), Adenosine 5'-triphosphate (ATP).

    • This compound or other test compounds.

    • Assay Buffer (e.g., Tris-HCl, pH 7.4 with MgCl2 and CaCl2).

    • Malachite Green Reagent.

    • Phosphate standard solution.

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add the test compound dilutions, the respective enzyme (CD73 or CD39), and pre-warm to 37°C.

    • Initiate the reaction by adding the substrate (AMP for CD73, ATP for CD39).

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the Malachite Green Reagent.

    • Measure the absorbance at a wavelength of 620-650 nm.

    • Generate a phosphate standard curve to quantify the amount of phosphate produced.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

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Enzyme_Inhibition_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound add_reagents Add Compound, Enzyme (CD73 or CD39) to Plate prep_compound->add_reagents pre_warm Pre-warm to 37°C add_reagents->pre_warm add_substrate Add Substrate (AMP or ATP) pre_warm->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with Malachite Green Reagent incubate->stop_reaction measure_abs Measure Absorbance (620-650 nm) stop_reaction->measure_abs analyze Calculate % Inhibition and IC50 measure_abs->analyze end_node End analyze->end_node

Caption: Workflow for in vitro enzyme inhibition assay.

T Cell Proliferation and Function Assays

Objective: To assess the effect of this compound on T cell proliferation, activation, and effector functions in the presence of immunosuppressive adenosine or its precursors.

Methodology: Mixed Lymphocyte Reaction (MLR) or Anti-CD3/CD28 Stimulation

  • Cell Isolation:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Enrich for CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Stimulation:

    • Label T cells with a proliferation tracking dye (e.g., CFSE or CellTrace Violet).

    • Culture the labeled T cells in complete RPMI-1640 medium.

    • Stimulate T cells with either:

      • Allogeneic dendritic cells (for MLR).

      • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated).

    • Treat the cultures with varying concentrations of this compound in the presence or absence of AMP or adenosine.

  • Analysis (after 3-5 days of culture):

    • Proliferation: Measure the dilution of the proliferation dye by flow cytometry.

    • Activation Markers: Stain for and analyze the expression of activation markers such as CD25 and CD69 by flow cytometry.

    • Cytokine Production: Measure the concentration of cytokines (e.g., IFN-γ, TNF-α, IL-2) in the culture supernatants using ELISA or a multiplex bead array.

    • Cytotoxicity (for CD8+ T cells): Perform a co-culture assay with target tumor cells and measure target cell lysis using a chromium-51 release assay or a flow cytometry-based killing assay.

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T_Cell_Function_Assay_Workflow cluster_analysis Analysis start Start isolate_pbmcs Isolate PBMCs from Healthy Donor Blood start->isolate_pbmcs enrich_tcells Enrich for CD4+/CD8+ T Cells isolate_pbmcs->enrich_tcells label_tcells Label T Cells with Proliferation Dye enrich_tcells->label_tcells culture_stimulate Culture and Stimulate T Cells (e.g., anti-CD3/CD28) label_tcells->culture_stimulate treat Treat with this compound +/- AMP/Adenosine culture_stimulate->treat incubate Incubate for 3-5 Days treat->incubate prolif Proliferation (Flow Cytometry) incubate->prolif activation Activation Markers (Flow Cytometry) incubate->activation cytokines Cytokine Production (ELISA/Multiplex) incubate->cytokines cytotox Cytotoxicity Assay (for CD8+) incubate->cytotox end_node End

Caption: Workflow for T cell proliferation and function assays.

In Vivo Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant animal model.

Methodology: Syngeneic Mouse Tumor Models

  • Model Selection:

    • Choose a syngeneic mouse tumor model (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma in C57BL/6 mice, or CT26 colon carcinoma in BALB/c mice) that expresses CD73 and/or CD39.

  • Tumor Implantation:

    • Inject a suspension of tumor cells subcutaneously or orthotopically into immunocompetent mice.

    • Monitor tumor growth using caliper measurements or in vivo imaging (e.g., bioluminescence).

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, anti-PD-1 antibody alone, this compound + anti-PD-1).

    • Administer this compound via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Monitor tumor growth and body weight throughout the study.

    • At the end of the study, excise tumors and spleens for further analysis.

  • Pharmacodynamic and Immune Analysis:

    • Tumor Infiltrating Lymphocytes (TILs): Isolate TILs from tumors and analyze the frequency and phenotype of different immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs) by flow cytometry.

    • Gene Expression Analysis: Perform qRT-PCR or RNA-seq on tumor tissue to assess changes in immune-related gene expression.

    • Adenosine/ATP Measurement: Measure the concentration of adenosine and ATP in the tumor interstitial fluid by mass spectrometry.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for cancer immunotherapy due to its dual inhibitory activity against CD39 and CD73. While initial biochemical data are encouraging, further comprehensive preclinical evaluation is necessary to validate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to investigate the efficacy of this compound and other inhibitors of the adenosinergic pathway. Future studies should focus on in vivo efficacy in various tumor models, combination therapies with immune checkpoint inhibitors, and a thorough characterization of its pharmacokinetic and pharmacodynamic properties.

References

In Vitro Characterization of PSB-0963: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0963 is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway responsible for the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its inhibitory activity and providing detailed experimental protocols for its assessment. The information presented is intended to support further research and drug development efforts targeting the CD73 pathway.

Core Compound Profile

This compound is a synthetic organic compound belonging to the anthraquinone class. It has been identified as a potent and competitive inhibitor of ecto-5'-nucleotidase (CD73) and also exhibits inhibitory activity against ectonucleoside triphosphate diphosphohydrolase 1 (CD39), albeit with lower potency.[1]

Quantitative Data Summary

The inhibitory potency of this compound against its primary target, ecto-5'-nucleotidase (CD73), has been determined using enzymatic assays. The key quantitative data is summarized in the table below.

Target EnzymeSpeciesInhibitorK_i_ (nM)Inhibition Type
Ecto-5'-nucleotidase (CD73)RatThis compound150Competitive
Ectonucleoside triphosphate diphosphohydrolase 1 (CD39)RatThis compound>100-fold selectivity over NTPDases-

Signaling Pathway

This compound modulates the purinergic signaling pathway by inhibiting the ectonucleotidases CD73 and CD39. These enzymes are crucial for the extracellular conversion of pro-inflammatory adenosine triphosphate (ATP) to the anti-inflammatory and immunosuppressive molecule adenosine. By blocking these enzymes, this compound can increase the concentration of extracellular ATP and reduce the production of adenosine, thereby potentially enhancing anti-tumor immune responses.

PSB_0963_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Membrane ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP ADO Adenosine AMP->ADO CD39 CD39 CD73 CD73 PSB0963 This compound PSB0963->CD39 PSB0963->CD73

Caption: Signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments to characterize the inhibitory activity of this compound.

Ecto-5'-Nucleotidase (CD73) Inhibition Assay

This protocol is based on the method for determining ecto-5'-nucleotidase activity in rat brain membranes.

Objective: To determine the inhibitory potency (K_i_) of this compound on CD73 activity.

Materials:

  • Rat brain tissue

  • Sucrose solution (0.32 M)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • AMP (substrate)

  • This compound (test compound)

  • High-Performance Liquid Chromatography (HPLC) system

  • Centrifuge

Procedure:

  • Preparation of Rat Brain Membranes:

    • Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in Tris-HCl buffer and recentrifugation.

    • Resuspend the final membrane pellet in Tris-HCl buffer and determine the protein concentration.

  • Enzyme Inhibition Assay:

    • Pre-incubate the rat brain membranes with various concentrations of this compound in Tris-HCl buffer for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, AMP, at a concentration close to its K_m_ value.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes) ensuring linear product formation.

    • Stop the reaction by adding a suitable quenching agent (e.g., perchloric acid) followed by neutralization.

    • Centrifuge the samples to pellet the protein.

  • Quantification of Product Formation:

    • Analyze the supernatant for the amount of adenosine produced using a reverse-phase HPLC system with UV detection.

    • Calculate the rate of reaction for each concentration of this compound.

  • Data Analysis:

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [S]/K_m_), where [S] is the substrate concentration and K_m_ is the Michaelis-Menten constant of the enzyme for the substrate.

CD73_Inhibition_Workflow cluster_prep Membrane Preparation cluster_assay Inhibition Assay cluster_analysis Analysis Homogenize Homogenize Rat Brain Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (20,000 x g) Supernatant1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend Membranes Wash->Resuspend Preincubate Pre-incubate Membranes with this compound Resuspend->Preincubate Add_AMP Add AMP (Substrate) Preincubate->Add_AMP Incubate Incubate (37°C) Add_AMP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction HPLC HPLC Analysis Stop_Reaction->HPLC Data_Analysis Calculate IC50 and Ki HPLC->Data_Analysis

Caption: Workflow for CD73 inhibition assay.

Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition Assay

This protocol is a general method for assessing the inhibition of NTPDases, including CD39.

Objective: To determine the selectivity of this compound for CD73 over NTPDases.

Materials:

  • Rat brain membranes (prepared as in 4.1.1)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • ATP or ADP (substrates)

  • This compound (test compound)

  • Malachite green reagent (for phosphate detection)

  • Microplate reader

Procedure:

  • Enzyme Inhibition Assay:

    • Pre-incubate the rat brain membranes with various concentrations of this compound in Tris-HCl buffer for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, ATP or ADP, at a concentration close to its K_m_ value for the respective NTPDase.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction by adding the malachite green reagent, which also serves to quantify the inorganic phosphate released.

  • Quantification of Product Formation:

    • Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 620 nm) using a microplate reader.

    • Create a standard curve using known concentrations of inorganic phosphate to determine the amount of phosphate produced in each reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value for the inhibition of NTPDase activity.

    • Compare the IC50 or K_i_ value for NTPDase inhibition with that obtained for CD73 inhibition to determine the selectivity of this compound.

NTPDase_Inhibition_Workflow cluster_assay Inhibition Assay cluster_analysis Analysis Preincubate Pre-incubate Membranes with this compound Add_Substrate Add ATP or ADP Preincubate->Add_Substrate Incubate Incubate (37°C) Add_Substrate->Incubate Add_Reagent Add Malachite Green Incubate->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

References

The Pharmacokinetics of PSB-0963: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-0963 is a research compound identified as a potent and selective inhibitor of ecto-5'-nucleotidase (CD73), an enzyme implicated in cancer progression and immunosuppression. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis and mechanism of action. Despite a thorough review of scientific literature and patent databases, no quantitative pharmacokinetic data for this compound are publicly available at this time. This document, therefore, focuses on the existing preclinical information, including a detailed experimental protocol for its synthesis as described in patent literature, which refers to the compound as "compound 52".

Introduction to this compound

This compound is a synthetic organic molecule that acts as a competitive inhibitor of ecto-5'-nucleotidase (CD73). CD73 is a cell-surface enzyme that plays a crucial role in the adenosine signaling pathway by converting adenosine monophosphate (AMP) to adenosine. In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response. By inhibiting CD73, this compound can potentially block this immunosuppressive pathway and enhance anti-tumor immunity. In addition to its primary activity against CD73, this compound has also been shown to inhibit ectonucleoside triphosphate diphosphohydrolase 1 (ENTPD1 or CD39).

Pharmacokinetic Properties

A comprehensive search of publicly available scientific literature and patent databases did not yield any quantitative pharmacokinetic data for this compound. Key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability have not been reported. The absence of this information suggests that the compound may still be in the early stages of preclinical development.

Experimental Protocols

The following section details the chemical synthesis of "compound 52," which corresponds to this compound, as described in patent literature.

Synthesis of Compound 52 (this compound)

Materials:

  • Compound 47 (precursor molecule)

  • 1,4-diaminobutane

  • Solvent (e.g., as specified in the full patent)

Procedure:

  • A solution of compound 47 (50 mg, 0.119 mmol) is prepared in 1,4-diaminobutane (2 mL).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The conversion to the amide product is monitored using Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

  • Upon confirmation of full conversion, the solvent is removed under reduced pressure.

  • The resulting crude mixture is used directly for the subsequent reaction step without further purification.

Note: This is a summary of the synthesis step leading to compound 52. For a complete understanding of the multi-step synthesis of the precursor (compound 47) and any subsequent modifications, it is essential to consult the full patent document (WO2020037275A1).

Signaling Pathway and Synthesis Workflow

To visually represent the context of this compound's action and its creation, the following diagrams are provided.

CD73_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 ADO Adenosine AMP->ADO CD73 A2AR A2A Receptor ADO->A2AR CD39 CD39 (ENTPD1) CD73 CD73 (ecto-5'-nucleotidase) cAMP cAMP A2AR->cAMP Suppression Immune Suppression cAMP->Suppression PSB0963 This compound PSB0963->CD73 Inhibition

Caption: The CD73 signaling pathway, illustrating the conversion of ATP to immunosuppressive adenosine and the inhibitory action of this compound.

Synthesis_Workflow_PSB0963 start Start Materials compound47 Compound 47 (Precursor) start->compound47 reagents 1,4-diaminobutane start->reagents reaction Reaction Step: Stir at RT for 2h compound47->reaction reagents->reaction monitoring LC-MS Monitoring reaction->monitoring solvent_removal Solvent Removal (Reduced Pressure) monitoring->solvent_removal crude_product Crude Compound 52 (this compound) solvent_removal->crude_product next_step Proceed to Next Step crude_product->next_step

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of PSB-0963

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0963 is a potent and selective antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade leading to thrombus formation.[1][2] Consequently, antagonism of this receptor is a critical therapeutic strategy for the prevention of thrombotic events, such as myocardial infarction and stroke. These application notes provide detailed protocols for the in vivo evaluation of this compound in a widely used murine model of arterial thrombosis.

P2Y12 Receptor Signaling Pathway

The binding of ADP to the P2Y12 receptor on platelets triggers a cascade of intracellular events. This receptor is coupled to the inhibitory G protein, Gi.[1] Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn diminishes the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). This dephosphorylation relieves the inhibition of platelet activation. Concurrently, the βγ subunits of the G protein activate the phosphoinositide 3-kinase (PI3K) pathway, leading to the activation of Akt (protein kinase B). This cascade ultimately results in the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[1][3]

P2Y12_Signaling cluster_membrane Platelet Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces GPIIbIIIa_inactive Inactive GPIIb/IIIa GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation ADP ADP ADP->P2Y12 Binds PSB0963 This compound PSB0963->P2Y12 Inhibits Fibrinogen Fibrinogen Fibrinogen->GPIIbIIIa_active Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates PKA PKA cAMP->PKA Activates PKA->GPIIbIIIa_inactive Inhibits Activation Akt Akt PI3K->Akt Activates Akt->GPIIbIIIa_inactive Promotes Activation experimental_workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimatize Acclimatize Mice (1 week) randomize Randomize into Groups acclimatize->randomize prepare_drug Prepare this compound Solution randomize->prepare_drug administer Administer this compound or Vehicle prepare_drug->administer anesthetize Anesthetize Mouse administer->anesthetize expose_artery Surgically Expose Carotid Artery anesthetize->expose_artery baseline_flow Measure Baseline Blood Flow expose_artery->baseline_flow induce_thrombosis Induce Thrombosis (FeCl3) baseline_flow->induce_thrombosis monitor_flow Monitor Blood Flow until Occlusion induce_thrombosis->monitor_flow record_occlusion Record Time to Occlusion monitor_flow->record_occlusion collect_thrombus (Optional) Excise and Weigh Thrombus monitor_flow->collect_thrombus statistical_analysis Statistical Analysis record_occlusion->statistical_analysis collect_thrombus->statistical_analysis

References

Application Notes and Protocols for PSB-0963 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-0963 is a non-nucleotide small molecule inhibitor of ecto-5'-nucleotidase (CD73) and also exhibits inhibitory activity against ectonucleoside triphosphate diphosphohydrolase 1 (CD39).[1] These two cell surface enzymes are key components of the purinergic signaling pathway, which plays a critical role in cancer, immunology, and various other physiological and pathological processes. CD39 initiates the conversion of pro-inflammatory extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP). Subsequently, CD73 hydrolyzes AMP into adenosine, a potent immunosuppressive molecule. By inhibiting CD73 and CD39, this compound can modulate the tumor microenvironment from an immunosuppressive to an immune-supportive state, making it a valuable tool for in vitro cancer immunology research.

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments, including its mechanism of action, protocols for experimental setup, and data interpretation.

Mechanism of Action

This compound is an anthracenylamino-substituted derivative that targets the enzymatic activity of CD73 and CD39.[1] The primary mechanism of action involves the inhibition of the hydrolysis of extracellular AMP to adenosine by CD73. This leads to a decrease in the concentration of immunosuppressive adenosine in the cell culture supernatant. The subsequent reduction in adenosine-mediated signaling through its receptors (e.g., A2A and A2B receptors) on immune cells can lead to enhanced anti-tumor immune responses.

Data Presentation

Inhibitor Activity of this compound
TargetSpeciesInhibitor Potency (Ki)Reference
CD73Rat2.59 µM[1]
CD39RatInhibition observed[1]

Signaling Pathway

The following diagram illustrates the CD39/CD73 signaling pathway and the points of inhibition by this compound.

CD39_CD73_Pathway cluster_extracellular Extracellular Space ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 Adenosine_Receptor Adenosine Receptor (A2A/A2B) Adenosine->Adenosine_Receptor CD39 CD39 CD73 CD73 PSB0963 This compound PSB0963->CD39 PSB0963->CD73 Immune_Cell Immune Cell (e.g., T cell) Immunosuppression Immunosuppression Adenosine_Receptor->Immunosuppression cAMP signaling

Caption: The CD39/CD73 signaling pathway and inhibition by this compound.

Experimental Protocols

Reconstitution and Storage of this compound
  • Reconstitution: this compound is a small molecule and its solubility should be confirmed with the supplier's datasheet. For in vitro experiments, it is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

    • Vortex or sonicate gently until the compound is completely dissolved.

  • Storage:

    • Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

    • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium just before use.

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general guideline. Optimal conditions such as cell seeding density, this compound concentration, and incubation time should be determined empirically for each cell line and assay.

  • Cell Seeding:

    • Culture your target cells (e.g., cancer cell lines, immune cells) in the appropriate growth medium and conditions.

    • Seed the cells into a multi-well plate (e.g., 96-well plate) at a predetermined density and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare a series of dilutions of this compound in fresh cell culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal working concentration.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Endpoint Analysis: After incubation, perform the desired downstream assays.

Assay for Measuring Adenosine Production

This assay determines the effectiveness of this compound in inhibiting the production of adenosine by cells expressing CD73.

  • Follow the "General Protocol for In Vitro Cell-Based Assays" (steps 1-3).

  • After the incubation period, carefully collect the cell culture supernatant.

  • Measure the concentration of adenosine in the supernatant. This can be done using various methods:

    • HPLC-MS/MS: A highly sensitive and specific method for adenosine quantification.

    • Commercial Adenosine Assay Kits: Several commercially available kits utilize enzymatic or fluorescence-based detection methods.

  • Data Analysis: Compare the adenosine levels in the this compound-treated wells to the vehicle control. A decrease in adenosine concentration indicates inhibition of CD73 activity.

T-cell Co-culture and Activation Assay

This assay evaluates the effect of this compound on T-cell activation in the presence of cancer cells.

  • Cell Preparation:

    • Culture a cancer cell line that expresses CD73.

    • Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or use a T-cell line.

  • Co-culture Setup:

    • Seed the cancer cells in a multi-well plate and allow them to adhere.

    • The next day, add the T-cells to the wells containing the cancer cells.

    • Treat the co-culture with different concentrations of this compound or a vehicle control.

  • T-cell Activation:

    • Stimulate T-cell activation using anti-CD3/CD28 antibodies or a specific antigen if using antigen-presenting cells.

  • Incubation: Incubate the co-culture for 48-72 hours.

  • Analysis of T-cell Activation:

    • Cytokine Production: Measure the levels of pro-inflammatory cytokines such as IFN-γ and TNF-α in the supernatant by ELISA or flow cytometry (intracellular cytokine staining).

    • Proliferation: Assess T-cell proliferation using assays like CFSE or BrdU incorporation.

    • Activation Markers: Analyze the expression of T-cell activation markers like CD25 and CD69 by flow cytometry.

  • Data Analysis: An increase in cytokine production, proliferation, or activation marker expression in the presence of this compound indicates a reversal of adenosine-mediated immunosuppression.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on T-cell activation in a co-culture system.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Cancer_Cells Prepare Cancer Cells (CD73+) Seed_Cancer_Cells Seed Cancer Cells in Plate Prepare_Cancer_Cells->Seed_Cancer_Cells Prepare_T_Cells Prepare T-Cells Add_T_Cells Add T-Cells to Cancer Cells Prepare_T_Cells->Add_T_Cells Prepare_PSB0963 Prepare this compound (Stock and Dilutions) Add_PSB0963 Add this compound or Vehicle Control Prepare_PSB0963->Add_PSB0963 Seed_Cancer_Cells->Add_T_Cells Add_T_Cells->Add_PSB0963 Stimulate_T_Cells Stimulate T-Cells (e.g., anti-CD3/CD28) Add_PSB0963->Stimulate_T_Cells Incubate Incubate (48-72 hours) Stimulate_T_Cells->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Analyze_T_Cells Analyze T-Cells Incubate->Analyze_T_Cells Analyze_Cytokines Analyze Cytokines (IFN-γ, TNF-α) Collect_Supernatant->Analyze_Cytokines Proliferation Proliferation (CFSE/BrdU) Analyze_T_Cells->Proliferation Activation_Markers Activation Markers (CD25, CD69) Analyze_T_Cells->Activation_Markers

Caption: Workflow for assessing this compound's effect on T-cell activation.

References

Application Note: Solubilization and Handling of PSB-0963 for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the solubilization of PSB-0963, a dual inhibitor of ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase 1 (ENTPD1; CD39), for use in in vitro and in vivo experiments. Adherence to these guidelines is crucial for ensuring compound stability, experimental reproducibility, and accurate interpretation of results.

Introduction to this compound

This compound is a potent research compound used to investigate purinergic signaling pathways. It primarily acts by inhibiting CD73, the enzyme responsible for converting extracellular adenosine monophosphate (AMP) to adenosine. By blocking adenosine production, this compound allows researchers to study the roles of extracellular nucleotides and adenosine in various physiological and pathological processes, including immunology, oncology, and neurotransmission. Proper preparation of this compound is the first step toward reliable and meaningful experimental outcomes.

Solubility Data

Quantitative solubility data for this compound is not widely published. The following table summarizes solubility information based on the known behavior of similar heterocyclic small molecules and common laboratory practices. It is strongly recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

SolventSolubilityConcentration (Approx.)Notes
Dimethyl Sulfoxide (DMSO) Highly Soluble≥ 10 mMThe recommended solvent for primary stock solutions. Use anhydrous/molecular biology grade.
Ethanol Sparingly SolubleNot RecommendedMay be suitable for some applications but can lead to precipitation at higher concentrations.
Water Insoluble / Very LowNot RecommendedNot suitable for preparing primary stock solutions.
Phosphate-Buffered Saline (PBS) Insoluble / Very LowNot RecommendedDirect dissolution is not feasible. Used for diluting DMSO stocks to final working concentrations.

Experimental Protocols

3.1. Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long-term use and diluted into aqueous buffers for experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Sonicator (optional, water bath sonicator recommended)

Methodology:

  • Pre-Weighing Preparation: Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: On a calibrated analytical balance, carefully weigh a precise amount of the this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.

    • Formula: Volume (µL) = [Weight (mg) / Molecular Weight ( g/mol )] * 100,000

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure no solid particulates remain. If particulates are present, sonicate the tube in a water bath for 5-10 minutes.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.

3.2. Protocol 2: Preparation of an Aqueous Working Solution

This protocol details the dilution of the DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium) for immediate use in experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, pH 7.4, or cell culture medium)

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warm Aqueous Buffer: Warm the required volume of your experimental aqueous buffer to the desired temperature (e.g., 37°C for cell-based assays).

  • Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions rather than a single large dilution. For example, to reach a 10 µM final concentration:

    • First, dilute the 10 mM stock 1:100 in the aqueous buffer to create an intermediate 100 µM solution. To do this, add 10 µL of the 10 mM stock to 990 µL of pre-warmed buffer.

    • Crucial Step: Add the DMSO stock dropwise to the vortexing buffer to ensure rapid dispersion and minimize local concentrations that can cause precipitation.

    • Next, dilute the 100 µM intermediate solution 1:10 in the buffer to achieve the final 10 µM working concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is non-toxic to your system (typically ≤ 0.1% v/v). Calculate this to confirm it is within an acceptable range.

  • Use Immediately: Use the final working solution immediately after preparation, as the compound's stability in aqueous solutions may be limited. Do not store aqueous working solutions.

Visualizations

4.1. This compound Mechanism of Action

The following diagram illustrates the role of CD73 in the purinergic signaling pathway and the inhibitory action of this compound. Extracellular ATP is catabolized to AMP, which is then converted to immunosuppressive adenosine by CD73. This compound blocks this final, critical step.

PSB0963_Mechanism This compound Inhibition of CD73 Pathway cluster_pathway Purinergic Signaling Cascade cluster_inhibitor Inhibitor Action ATP Extracellular ATP / ADP AMP AMP ATP->AMP  CD39 (ENTPD1) Adenosine Adenosine AMP->Adenosine CD73 Receptor Adenosine Receptors Adenosine->Receptor Effect Downstream Signaling (e.g., cAMP modulation) Receptor->Effect PSB0963 This compound PSB0963->AMP Inhibits

Caption: this compound inhibits the conversion of AMP to adenosine by targeting the CD73 enzyme.

4.2. Experimental Workflow for Compound Preparation

This workflow provides a logical overview of the steps involved in preparing this compound for an experiment, from powder to final working solution.

Solubilization_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Stock Create 10 mM Stock Solution Dissolve->Stock Dilute Dilute Stock in Aqueous Buffer Stock->Dilute Working Prepare Final Working Solution Dilute->Working Use Add to Experiment Working->Use End End Use->End

Caption: Standard workflow for preparing this compound from powder to final experimental use.

Application Notes and Protocols: Co-administration of Protosappanin B (PSB-0963) with Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical and intended for research purposes only. As of the latest literature review, no direct preclinical or clinical studies have been published on the co-administration of Protosappanin B (PSB-0963) with immunotherapy. The proposed experiments are based on the known anti-cancer and immunomodulatory properties of Protosappanin B and should be adapted and validated appropriately.

Introduction

Protosappanin B (PSB), a key bioactive component isolated from the heartwood of Caesalpinia sappan, has demonstrated significant anti-tumor effects in various cancer models. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and migration, and the modulation of key oncogenic signaling pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK[1]. Recent studies have also elucidated its anti-inflammatory properties, including the downregulation of pro-inflammatory cytokines like IL-6, IL-8, IL-1β, and TNF-α[2][3].

Immunotherapies, particularly immune checkpoint inhibitors (ICIs), have revolutionized cancer treatment. However, a substantial number of patients do not respond to these therapies, often due to an immunosuppressive tumor microenvironment. The rationale for co-administering Protosappanin B with immunotherapy stems from its potential to modulate the tumor microenvironment. By reducing pro-inflammatory cytokines that can contribute to an immunosuppressive milieu and by directly targeting cancer cell survival pathways, PSB may synergize with immunotherapies to enhance anti-tumor immune responses.

These notes provide a hypothetical framework for researchers to investigate the potential synergistic effects of Protosappanin B and immunotherapy in a preclinical setting.

Data Presentation

Table 1: In Vitro Anti-Proliferative Activity of Protosappanin B in Various Cancer Cell Lines
Cell LineCancer TypeIC50 Value (µg/mL) after 48hReference
SW-480Colon Cancer21.32[4][5]
HCT-116Colon Cancer26.73[4][5]
BTTBladder Cancer76.53[4][5]
T24Bladder Cancer82.78[6][7]
5637Bladder Cancer113.79[6][7]
SW620Colon Cancer~35.25 (after 24h)[1]
Table 2: Effect of Protosappanin B on Inflammatory Cytokine Expression
Cell LineTreatmentCytokineEffectReference
Periodontal Ligament Stem CellsProtosappanin B (2.5, 5, 10 µM)IL-8, IL-6, IL-1βDownregulation of mRNA expression[2]
A875 (Melanoma)Protosappanin B (15, 20 µM)TNF-α, NF-κB, COX-2, IL-6Inhibition of protein expression[3]
Table 3: Hypothetical In Vivo Efficacy of Protosappanin B and Anti-PD-1 Co-administration in a Murine Syngeneic Tumor Model
Treatment GroupTumor Growth Inhibition (%)Complete Response Rate (%)Median Survival (days)
Vehicle Control0020
Protosappanin B (50 mg/kg)30028
Anti-PD-1 (10 mg/kg)451035
Protosappanin B + Anti-PD-1754050

Signaling Pathways and Experimental Workflows

PSB_Signaling_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_effects Cellular Effects PSB Protosappanin B GOLPH3 GOLPH3 PSB->GOLPH3 inhibits Apoptosis Apoptosis PSB->Apoptosis induces PI3K PI3K GOLPH3->PI3K activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation Migration mTOR->Proliferation promotes Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin beta_catenin->Proliferation promotes MAPK MAPK ERK ERK MAPK->ERK ERK->Proliferation promotes

Caption: Protosappanin B Signaling Pathway in Cancer Cells.

Co_administration_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture (e.g., MC38, B16-F10) coculture Co-culture with Immune Cells (Splenocytes or purified T-cells) cell_culture->coculture treatment_invitro Treatment Groups: 1. Vehicle 2. PSB 3. Anti-PD-1 4. PSB + Anti-PD-1 coculture->treatment_invitro analysis_invitro Analysis: - T-cell activation (CD69, CD25) - Cytokine secretion (IFN-γ, TNF-α) - Cancer cell viability treatment_invitro->analysis_invitro tumor_implantation Syngeneic Mouse Model (e.g., C57BL/6 with MC38 tumors) treatment_invivo Treatment Initiation (when tumors reach ~100 mm³) tumor_implantation->treatment_invivo groups_invivo Treatment Groups (n=10/group): 1. Vehicle 2. PSB (i.p.) 3. Anti-PD-1 (i.p.) 4. PSB + Anti-PD-1 treatment_invivo->groups_invivo monitoring Tumor Growth Monitoring & Body Weight Measurement groups_invivo->monitoring endpoint Endpoint Analysis: - Tumor Volume & Weight - Survival Analysis - Immune cell infiltration (Flow Cytometry) - Cytokine profiling (Luminex) monitoring->endpoint

Caption: Preclinical Workflow for PSB and Immunotherapy Co-administration.

Experimental Protocols

Protocol 1: In Vitro Co-culture of Cancer Cells and T-cells

Objective: To determine if Protosappanin B can enhance the anti-tumor activity of T-cells against cancer cells in the presence of an immune checkpoint inhibitor.

Materials:

  • Murine cancer cell line (e.g., MC38 colorectal carcinoma)

  • Splenocytes from C57BL/6 mice

  • Protosappanin B (PSB)

  • Anti-mouse PD-1 antibody

  • Isotype control antibody

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • Flow cytometer and relevant antibodies (anti-CD3, anti-CD8, anti-CD69, anti-IFN-γ)

  • Cell viability assay kit (e.g., CellTiter-Glo®)

Methodology:

  • T-cell Isolation: Isolate splenocytes from C57BL/6 mice using a standard protocol. For some experiments, CD8+ T-cells can be purified using magnetic-activated cell sorting (MACS).

  • Co-culture Setup:

    • Seed 1 x 10^4 MC38 cells per well in a 96-well plate and allow them to adhere overnight.

    • The next day, add 1 x 10^5 splenocytes to each well (Effector:Target ratio of 10:1).

  • Treatment:

    • Prepare treatment media containing:

      • Vehicle control

      • Protosappanin B (at a non-toxic concentration for immune cells, e.g., 1-10 µg/mL)

      • Anti-PD-1 antibody (e.g., 10 µg/mL)

      • Isotype control antibody (10 µg/mL)

      • Protosappanin B + Anti-PD-1 antibody

    • Add the respective treatment media to the co-culture wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Analysis:

    • T-cell Activation: After 24-48 hours, collect the non-adherent cells and stain for T-cell activation markers (CD3, CD8, CD69) and analyze by flow cytometry.

    • Cytokine Production: Collect the supernatant after 72 hours and measure IFN-γ and TNF-α levels by ELISA or CBA.

    • Cancer Cell Viability: After 72 hours, gently wash the wells to remove immune cells and measure the viability of the remaining adherent cancer cells using a viability assay.

Protocol 2: In Vivo Murine Syngeneic Tumor Model

Objective: To evaluate the in vivo efficacy and systemic immune response of Protosappanin B in combination with an anti-PD-1 antibody.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • MC38 colorectal carcinoma cells

  • Protosappanin B (for in vivo use)

  • In vivo grade anti-mouse PD-1 antibody

  • In vivo grade isotype control antibody

  • Sterile PBS and appropriate vehicle for PSB

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation: Subcutaneously inject 5 x 10^5 MC38 cells into the flank of each C57BL/6 mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Groups: When tumors reach an average volume of 80-100 mm³, randomize the mice into four groups (n=10 per group):

    • Group 1: Vehicle control (e.g., PBS, administered intraperitoneally (i.p.) twice weekly)

    • Group 2: Protosappanin B (e.g., 50 mg/kg, i.p., daily)

    • Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, i.p., twice weekly)

    • Group 4: Protosappanin B + Anti-PD-1 antibody (at the same doses and schedules as the single-agent groups)

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight for the duration of the study (e.g., 21-28 days).

    • Monitor animal health and record survival.

  • Endpoint Analysis:

    • At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice.

    • Excise the tumors and weigh them.

    • Process a portion of the tumor and spleen for immune cell profiling by flow cytometry (e.g., CD4+ T-cells, CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells).

    • Analyze cytokine levels in the serum and tumor homogenates.

Statistical Analysis: Tumor growth curves should be analyzed using a two-way ANOVA. Survival data should be analyzed using the Kaplan-Meier method with a log-rank test. Endpoint measurements between groups should be compared using a one-way ANOVA or t-test. A p-value of <0.05 is typically considered statistically significant.

References

Application Notes and Protocols for Assessing the Efficacy of P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y12 receptor is a crucial Gi-coupled purinergic receptor on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a key step in the amplification of platelet activation and aggregation, leading to thrombus formation. Consequently, the P2Y12 receptor is a major target for the development of antiplatelet therapies to prevent thrombotic events such as myocardial infarction and stroke.

These application notes provide a comprehensive overview of standard protocols for assessing the efficacy of P2Y12 receptor antagonists. While the compound "PSB-0963" was specified, a thorough search did not yield specific public data for a compound with this identifier. Therefore, the following protocols and data tables are presented as representative examples for evaluating any P2Y12 inhibitor.

P2Y12 Signaling Pathway

Upon binding of ADP, the P2Y12 receptor couples to the inhibitory G protein, Gi. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which in turn diminishes the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). Dephosphorylated VASP is the active form that promotes the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation. P2Y12 activation also leads to the activation of PI3-kinase, which is involved in sustained platelet aggregation.

P2Y12_Signaling cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA VASP_P VASP-P (Inactive) PKA->VASP_P VASP VASP (Active) VASP_P->VASP GPIIbIIIa_inactive GPIIb/IIIa (Inactive) VASP->GPIIbIIIa_inactive GPIIbIIIa_active GPIIb/IIIa (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation PSB_0963 This compound (Antagonist) PSB_0963->P2Y12

Caption: P2Y12 Signaling Pathway in Platelets.

In Vitro Efficacy Assessment

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Experimental Protocol:

  • Blood Collection: Draw whole blood from healthy human donors into tubes containing 3.2% sodium citrate.

  • PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10⁸ platelets/mL using PPP.

  • Incubation with Antagonist: Pre-incubate the PRP with varying concentrations of the P2Y12 antagonist (e.g., this compound) or vehicle control for 15 minutes at 37°C.

  • Aggregation Measurement: Place the PRP samples in an aggregometer and establish a baseline light transmission. Add ADP (e.g., 10 µM final concentration) to induce platelet aggregation. Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The maximum aggregation is determined and expressed as a percentage, with 0% being the baseline PRP and 100% being the PPP. Calculate the IC50 value of the antagonist.

Data Presentation:

CompoundAgonist (ADP) Conc.IC50 (nM)
This compound10 µMExample: 50
Clopidogrel (active metabolite)10 µMExample: 150
Ticagrelor10 µMExample: 20

Note: The IC50 values are placeholders and should be determined experimentally.

In_Vitro_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP PRP Preparation Blood->PRP Adjust Platelet Count Adjustment PRP->Adjust Incubate Incubate with This compound Adjust->Incubate Aggregate Induce Aggregation with ADP Incubate->Aggregate Measure Measure Light Transmission Aggregate->Measure Analyze Calculate % Inhibition Measure->Analyze IC50 Determine IC50 Analyze->IC50 In_Vivo_Workflow cluster_prep Animal Preparation cluster_procedure Thrombosis Induction cluster_analysis Data Analysis Anesthetize Anesthetize Animal Expose Expose Carotid Artery Anesthetize->Expose Administer Administer this compound Expose->Administer Induce Apply FeCl₃ to Artery Administer->Induce Monitor Monitor Blood Flow Induce->Monitor Record Record Time to Occlusion Monitor->Record Compare Compare with Control Record->Compare

Troubleshooting & Optimization

PSB-0963 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSB-0963. The information is presented in a question-and-answer format to directly address common solubility and stability challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a research compound identified as a potent inhibitor of ecto-5'-nucleotidase (CD73) and also exhibits inhibitory activity against ectonucleoside triphosphate diphosphohydrolase 1 (CD39). These enzymes play a crucial role in the extracellular adenosine signaling pathway, which is implicated in various physiological and pathological processes, including immune responses and cancer. By inhibiting these enzymes, this compound can modulate the levels of extracellular adenosine and ATP, thereby influencing downstream signaling events.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

Based on available information for similar small molecule inhibitors used in in vitro and cell-based assays, it is recommended to first attempt to dissolve this compound in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). For in vivo applications, further dilution in an aqueous buffer or a suitable vehicle like a solution containing Tween-80 and PEG300 may be necessary.

Troubleshooting Guides

Issue 1: Precipitate Formation in Stock Solutions

Problem: A precipitate has formed in my stock solution of this compound in DMSO after storage.

Possible Causes & Solutions:

CauseRecommended Action
Low Temperature Storage: Gently warm the solution to room temperature. If the precipitate redissolves, it is likely due to the compound coming out of solution at lower temperatures. To prevent this, consider storing the stock solution at room temperature if short-term stability is not a concern. For long-term storage, aliquot the stock solution to avoid repeated freeze-thaw cycles.
Solvent Evaporation: Ensure the storage vial is tightly sealed to prevent solvent evaporation, which can increase the compound's concentration and lead to precipitation. Parafilm can be used to create a more secure seal.
Compound Degradation: If warming the solution does not redissolve the precipitate, the compound may have degraded. It is advisable to prepare a fresh stock solution.
Issue 2: Instability in Aqueous Buffers for In Vitro Assays

Problem: this compound appears to be unstable or precipitates when diluted from a DMSO stock into my aqueous assay buffer.

Possible Causes & Solutions:

CauseRecommended Action
Poor Aqueous Solubility: The final concentration of DMSO in the assay should be kept as low as possible (typically <0.5%) to minimize solvent effects on the biological system. If precipitation occurs, consider using a buffer containing a solubilizing agent such as a low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) or serum albumin, if compatible with your assay.
pH-Dependent Stability: The stability of the compound may be pH-sensitive. Evaluate the stability of this compound in your assay buffer at different pH values to determine the optimal conditions.
Hydrolysis: Some compounds are susceptible to hydrolysis in aqueous solutions. Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Method:

  • Equilibrate this compound and DMSO to room temperature.

  • Weigh out the required amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be applied if necessary to aid dissolution.

  • Once dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

Signaling Pathway of this compound Action

PSB0963_Pathway cluster_extracellular Extracellular Space cluster_inhibition cluster_receptor Cell Membrane ATP ATP ADP ADP ATP->ADP CD39 CD39 (ENTPD1) AMP AMP ADP->AMP ADO Adenosine AMP->ADO CD73 CD73 (ecto-5'-nucleotidase) A_Receptor Adenosine Receptor ADO->A_Receptor PSB0963 This compound PSB0963->CD39 PSB0963->CD73 Downstream Downstream Signaling A_Receptor->Downstream

Caption: Signaling pathway showing the inhibitory action of this compound on CD39 and CD73.

Experimental Workflow for Assessing this compound Solubility

Solubility_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_outcome Outcome cluster_actions Actions start Weigh this compound add_solvent Add Solvent (e.g., DMSO) start->add_solvent vortex Vortex/Sonicate add_solvent->vortex observe Visual Inspection for Precipitate vortex->observe microscopy Microscopic Examination observe->microscopy dissolved Completely Dissolved? microscopy->dissolved proceed Proceed with Experiment dissolved->proceed Yes troubleshoot Troubleshoot: - Gentle Warming - Try Alternative Solvent - Adjust Concentration dissolved->troubleshoot No

Caption: A logical workflow for preparing and evaluating the solubility of this compound.

Technical Support Center: Optimizing PSB-0963 Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSB-0963. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective inhibitor of ecto-5'-nucleotidase (CD73) and also exhibits inhibitory activity against ectonucleoside triphosphate diphosphohydrolase 1 (CD39). These cell-surface enzymes play a crucial role in the purinergic signaling pathway by converting extracellular ATP and ADP to adenosine.

Q2: What is the reported potency of this compound?

Q3: What is the recommended starting concentration range for this compound in an assay?

Given the reported Ki of 150 nM for rat CD73, a sensible starting point for in vitro biochemical assays would be to perform a dose-response curve spanning a wide concentration range, for example, from 1 nM to 10 µM. For cell-based assays, a higher concentration range, such as 100 nM to 50 µM, may be necessary to account for factors like cell permeability and stability in culture media. It is crucial to determine the optimal concentration empirically for each specific cell line and assay conditions.

Q4: How should I prepare a stock solution of this compound?

This compound is a synthetic organic compound. While specific solubility data is not widely published, similar small molecules are often soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q5: What is the recommended final concentration of DMSO in an assay?

To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% (v/v). It is essential to include a vehicle control (containing the same final concentration of DMSO as your experimental samples) in all experiments.

Troubleshooting Guide

This section addresses common issues that may arise when using this compound in your assays.

Problem Possible Cause Troubleshooting Steps
No or low inhibitory effect observed Inhibitor concentration is too low: The concentration of this compound may not be sufficient to inhibit the target enzyme in your specific assay system.Perform a dose-response experiment with a wider and higher concentration range of this compound.
Compound instability: this compound may be unstable in your assay buffer or cell culture medium.Assess the stability of this compound under your experimental conditions. This can be done by incubating the compound in the assay medium for the duration of the experiment and then analyzing its integrity using methods like HPLC. Consider using freshly prepared solutions for each experiment.
Poor cell permeability (for cell-based assays): The compound may not be efficiently crossing the cell membrane to reach its intracellular or cell-surface target.This is less likely to be an issue for targeting the extracellular active sites of CD73 and CD39. However, if intracellular effects are being studied, consider using permeabilization agents (with appropriate controls) or alternative delivery methods.
Incorrect assay setup: The assay conditions (e.g., substrate concentration, enzyme concentration, incubation time) may not be optimal for detecting inhibition.Ensure your assay is optimized and validated. The substrate concentration should ideally be at or below the Km value for the enzyme to achieve sensitive detection of competitive inhibitors.
High background signal Assay interference: Components in your sample or buffer may be interfering with the detection method.Run appropriate controls, including a "no enzyme" control and a "no substrate" control, to identify the source of the background. For assays detecting phosphate release, be aware that buffers and media can contain contaminating phosphate.
Non-specific inhibition: At high concentrations, this compound may be inhibiting other enzymes or cellular processes.Perform counter-screens with related enzymes to confirm the selectivity of the observed effects.
High variability between replicates Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability.Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variation.
Inconsistent cell seeding (for cell-based assays): Uneven cell distribution in multi-well plates can cause variability.Ensure cells are well-suspended before seeding and use a consistent seeding technique. Avoid "edge effects" in microplates by not using the outer wells or by filling them with sterile buffer or media.
Compound precipitation: this compound may be precipitating out of solution at the tested concentrations.Visually inspect your solutions for any signs of precipitation. Determine the aqueous solubility of this compound in your assay buffer. If solubility is an issue, you may need to adjust the formulation (e.g., by including a small percentage of a co-solvent), though this should be done with caution to avoid affecting enzyme activity.

Experimental Protocols

The following are generalized protocols for measuring CD73 and CD39 activity. These should be optimized for your specific experimental setup.

Protocol 1: In Vitro CD73 Activity Assay (Malachite Green Method)

This assay measures the amount of inorganic phosphate released from the hydrolysis of AMP by CD73.

Materials:

  • Recombinant human CD73

  • This compound

  • Adenosine 5'-monophosphate (AMP)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM CaCl2)

  • Malachite Green Reagent

  • 96-well microplate

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO in Assay Buffer).

  • Add 10 µL of the this compound dilution or vehicle control to the wells of a 96-well plate.

  • Add 20 µL of recombinant CD73 (at a pre-determined optimal concentration) to each well.

  • Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 20 µL of AMP solution (at a concentration close to its Km value).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 100 µL of Malachite Green Reagent.

  • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: In Vitro CD39 Activity Assay (ATP Detection Method)

This assay measures the depletion of ATP as it is hydrolyzed by CD39.

Materials:

  • Recombinant human CD39

  • This compound

  • Adenosine 5'-triphosphate (ATP)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM CaCl2)

  • ATP detection reagent (e.g., a luciferase-based kit)

  • 96-well opaque microplate

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control.

  • Add 10 µL of the this compound dilution or vehicle control to the wells of a 96-well opaque plate.

  • Add 20 µL of recombinant CD39 (at a pre-determined optimal concentration) to each well.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of ATP solution (at a concentration close to its Km value).

  • Incubate the plate at 37°C for a pre-determined time.

  • Stop the reaction and measure the remaining ATP by adding 50 µL of the ATP detection reagent according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Signaling Pathway of CD39 and CD73

Purinergic Signaling Pathway cluster_enzymes Ectonucleotidases ATP ATP ADP ADP ATP->ADP P2_Receptors P2 Receptors ATP->P2_Receptors Activates CD39 CD39 (ENTPD1) ATP->CD39 AMP AMP ADP->AMP ADP->P2_Receptors Activates ADP->CD39 Adenosine Adenosine AMP->Adenosine CD73 CD73 (ecto-5'-NT) AMP->CD73 Adenosine_Receptors Adenosine Receptors Adenosine->Adenosine_Receptors Activates PSB0963 This compound PSB0963->CD39 Inhibits PSB0963->CD73 Inhibits CD39->ADP CD39->AMP Hydrolysis CD73->Adenosine Hydrolysis

Caption: The role of CD39 and CD73 in the conversion of extracellular ATP to adenosine.

Experimental Workflow for IC50 Determination```dot

digraph "IC50 Determination Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inhibitor [label="Prepare serial dilutions of this compound"]; prep_controls [label="Prepare vehicle and no-enzyme controls"]; add_inhibitor [label="Add inhibitor/controls to plate"]; add_enzyme [label="Add enzyme (CD73 or CD39)"]; pre_incubate [label="Pre-incubate"]; add_substrate [label="Add substrate (AMP or ATP)"]; incubate [label="Incubate at 37°C"]; detect [label="Detect product formation or substrate depletion"]; analyze [label="Analyze data and calculate IC50"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_inhibitor; start -> prep_controls; prep_inhibitor -> add_inhibitor; prep_controls -> add_inhibitor; add_inhibitor -> add_enzyme; add_enzyme -> pre_incubate; pre_incubate -> add_substrate; add_substrate -> incubate; incubate -> detect; detect -> analyze; analyze -> end; }

Caption: A logical approach to troubleshooting low inhibitory effects of this compound.

References

Technical Support Center: PSB-0963 and GPR55 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a compound with the precise designation "PSB-0963" is not publicly available. This guide is based on the characteristics of known GPR55 antagonists, such as PSB-SB-487, and general principles of GPR55 signaling. Researchers should adapt this information to their specific experimental context.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GPR55 antagonists, potentially including compounds designated internally as this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our experimental results with our GPR55 antagonist. What are the potential causes?

High variability in experiments involving GPR55 antagonists can stem from several factors:

  • Compound Stability and Solubility: Ensure the compound is fully dissolved and stable in your experimental buffer. Poor solubility can lead to inconsistent effective concentrations. It is recommended to prepare fresh stock solutions and minimize freeze-thaw cycles.

  • Cell Line Variability: GPR55 expression levels can vary between cell lines and even between passages of the same cell line. Regularly verify GPR55 expression using techniques like qPCR or Western blotting.

  • Agonist Concentration: The potency of an antagonist is dependent on the concentration of the agonist used. Ensure you are using a consistent and appropriate concentration of the GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) in your assays.

  • Assay-Dependent Effects: The measured potency of a GPR55 antagonist can differ significantly depending on the downstream signaling pathway being assayed (e.g., calcium mobilization vs. ERK phosphorylation).[1] This is due to differential coupling of the receptor to various signaling cascades.

  • Off-Target Effects: Some GPR55 antagonists may exhibit activity at other receptors, such as the cannabinoid receptor 2 (CB2).[2] Consider using appropriate controls and selective ligands to rule out off-target effects.

Q2: What are the key signaling pathways activated by GPR55 that our antagonist should be inhibiting?

GPR55 is a G protein-coupled receptor (GPCR) that primarily couples to Gαq and Gα12/13 proteins.[3] Activation of these pathways leads to:

  • Gαq pathway: Activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum.

  • Gα12/13 pathway: Activation of the RhoA signaling cascade.

Downstream events include the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear factor-kappa B), and the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases).[4] A successful GPR55 antagonist should inhibit these agonist-induced events.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in functional assays.
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of the antagonist for each experiment. Avoid repeated freeze-thaw cycles.
Variable Agonist Concentration Use a precise and consistent concentration of the GPR55 agonist (e.g., LPI) across all experiments.
Cell Passage Number Maintain a consistent range of cell passage numbers for your experiments, as receptor expression can change over time.
Assay Conditions Standardize all assay parameters, including incubation times, temperature, and buffer composition.
Issue 2: No observable antagonist activity.
Potential Cause Troubleshooting Step
Low GPR55 Expression Confirm GPR55 expression in your cell line using qPCR, Western blot, or flow cytometry.
Inactive Compound Verify the identity and purity of your antagonist compound using analytical methods like HPLC-MS.
Inappropriate Agonist Ensure you are using a known and potent GPR55 agonist.
Suboptimal Assay The chosen assay may not be sensitive enough to detect GPR55 signaling in your system. Consider trying alternative assays that measure different downstream events (e.g., β-arrestin recruitment).

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay measures the ability of a GPR55 antagonist to inhibit agonist-induced increases in intracellular calcium.

Methodology:

  • Seed cells expressing GPR55 in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Pre-incubate the cells with varying concentrations of the GPR55 antagonist (e.g., this compound) for a specified time.

  • Add a fixed concentration of a GPR55 agonist (e.g., LPI) to induce calcium mobilization.

  • Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection.

  • Calculate the antagonist's IC50 value by plotting the inhibition of the agonist response against the antagonist concentration.

ERK1/2 Phosphorylation Assay

This assay determines the effect of the GPR55 antagonist on the agonist-induced phosphorylation of ERK1/2.

Methodology:

  • Plate GPR55-expressing cells and grow to 80-90% confluency.

  • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Pre-treat the cells with different concentrations of the GPR55 antagonist.

  • Stimulate the cells with a GPR55 agonist for a predetermined time (e.g., 5-15 minutes).

  • Lyse the cells and collect the protein extracts.

  • Perform a Western blot analysis using antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

  • Quantify the band intensities to determine the level of inhibition.

Visualizations

GPR55_Signaling_Pathway GPR55 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., LPI) GPR55 GPR55 Agonist->GPR55 Gq Gαq GPR55->Gq G1213 Gα12/13 GPR55->G1213 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ERK ERK1/2 Phosphorylation RhoA->ERK Antagonist Antagonist (this compound) Antagonist->GPR55 PIP2 PIP2 Ca2 Intracellular Ca²⁺ Release IP3->Ca2 NFkB NF-κB Activation DAG->NFkB NFAT NFAT Activation Ca2->NFAT

Caption: GPR55 receptor signaling cascade.

Caption: A logical workflow for troubleshooting experimental variability.

References

Technical Support Center: Enhancing In Vivo Delivery of PSB-0963

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of PSB-0963. Our aim is to provide actionable solutions to common experimental hurdles, ensuring the successful translation of in vitro findings to in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing an in vivo delivery strategy for this compound?

The initial and most critical step is to characterize the physicochemical properties of this compound. Understanding its solubility, permeability, and stability is fundamental to selecting an appropriate formulation and delivery route. Many new drug candidates are lipophilic and exhibit poor water solubility, which can significantly hinder in vivo absorption and bioavailability.[1][2] A comprehensive physicochemical profile will serve as a guide for formulation development.

Q2: How can I improve the solubility of this compound for in vivo studies?

Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound:

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[3]

  • Co-solvents: Utilizing water-miscible organic solvents can enhance the solubility of hydrophobic drugs.[3]

  • Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.[3]

  • Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2][4]

  • Lipid-Based Formulations: Incorporating the compound into oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) is a common and effective approach.[2][4]

Q3: What are some common formulation approaches for delivering poorly soluble inhibitors like this compound in vivo?

For compounds with low aqueous solubility, several formulation strategies can be considered to improve bioavailability:

Formulation StrategyDescriptionAdvantagesDisadvantages
Crystalline Solid Formulations Micronization or nanocrystal technology to reduce particle size and increase surface area for dissolution.[4]Simple approach, can improve dissolution rate.Not suitable for all compounds, may not be sufficient for very low solubility.
Amorphous Formulations Dispersing the drug in a polymer matrix in an amorphous state (solid dispersions), often using techniques like spray drying or melt extrusion.[4][5]Can significantly enhance solubility and dissolution.Potential for physical instability (recrystallization).
Lipid-Based Formulations Dissolving the drug in lipid vehicles such as oils, emulsions, liposomes, or self-emulsifying systems.[4][5]Can improve absorption and bioavailability, may reduce food effects.Can be complex to develop and manufacture.
Prodrug Approach Modifying the chemical structure of the drug to create a more soluble precursor that is converted to the active form in vivo.[1][6]Can overcome solubility and permeability issues.Requires careful design to ensure efficient conversion to the active drug.

Q4: My in vitro studies with this compound show high potency, but I am not observing the expected efficacy in my animal models. What could be the issue?

A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development.[7] Several factors could be contributing to this:

  • Poor Bioavailability: this compound may not be reaching its intended target in sufficient concentrations due to poor absorption, high first-pass metabolism, or rapid clearance.[7] A pharmacokinetic (PK) study is recommended to assess the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Inadequate Formulation: The chosen formulation may not be optimal for in vivo delivery, leading to low solubility, precipitation at the injection site, or poor absorption from the gastrointestinal tract.

  • High Inter-Animal Variability: Differences in drug metabolism and clearance between individual animals can lead to inconsistent results.[7] A pilot PK study can help assess this variability.

  • Target Engagement: It is crucial to confirm that this compound is reaching and binding to its intended molecular target in vivo. This can be assessed through biomarker analysis in tissue samples.

Troubleshooting Guide

Issue 1: High variability in efficacy or pharmacokinetic data between animals in the same experimental group.

  • Question: Is the formulation homogenous and stable?

    • Answer: Ensure that this compound is fully dissolved or uniformly suspended in the vehicle. Visually inspect for any precipitation before each administration. For suspensions, consistent vortexing or sonication may be necessary.

  • Question: Are the administration techniques consistent?

    • Answer: Use calibrated equipment for dosing (e.g., oral gavage needles, syringes). Ensure consistent injection volumes and administration sites.

  • Question: Could there be inter-animal differences in metabolism?

    • Answer: While some biological variability is expected, significant differences may necessitate a more in-depth pharmacokinetic study to understand the absorption and clearance profiles in your specific animal model.[7]

Issue 2: No observable in vivo efficacy despite positive in vitro results.

  • Question: Has the in vivo exposure of this compound been confirmed?

    • Answer: Conduct a pharmacokinetic (PK) study to measure the concentration of this compound in plasma and, if possible, in the target tissue over time. This will determine if the compound is being absorbed and reaching therapeutic concentrations.

  • Question: Is the dosing regimen appropriate?

    • Answer: The dose and frequency of administration should be based on the compound's pharmacokinetic and pharmacodynamic (PK/PD) relationship. If the compound has a short half-life, more frequent dosing or a sustained-release formulation may be required.

  • Question: Could the compound be rapidly metabolized or cleared?

    • Answer: In vivo metabolic stability studies can provide insights into the clearance rate of this compound. If it is rapidly metabolized, strategies to protect the molecule from degradation or the use of a more stable analog may be necessary.

Experimental Protocols

Protocol 1: Basic Formulation for a Poorly Soluble Compound (e.g., this compound) for Oral Gavage in Rodents

This protocol provides a starting point for developing an oral formulation. The specific components and ratios may need to be optimized for this compound.

Materials:

  • This compound

  • Vehicle components (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, 5% (v/v) DMSO, 10% (v/v) Solutol HS 15)

  • Sterile water for injection

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the required amount of this compound.

  • If necessary, reduce the particle size of the compound by gently grinding with a mortar and pestle.

  • In a sterile beaker, dissolve any necessary excipients (e.g., surfactants like Solutol HS 15) in the aqueous component (e.g., 0.5% CMC).

  • If using a co-solvent, dissolve this compound in a small volume of DMSO first.

  • Slowly add the this compound solution/powder to the vehicle while stirring continuously with a magnetic stirrer.

  • Continue stirring for a predetermined amount of time (e.g., 30-60 minutes) to ensure a homogenous suspension or solution.

  • Measure the pH of the final formulation and adjust if necessary.

  • Visually inspect the formulation for homogeneity and the absence of large aggregates before administration.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Testing Characterize\nPhysicochemical Properties Characterize Physicochemical Properties Select\nFormulation Strategy Select Formulation Strategy Characterize\nPhysicochemical Properties->Select\nFormulation Strategy Prepare and\nOptimize Formulation Prepare and Optimize Formulation Select\nFormulation Strategy->Prepare and\nOptimize Formulation Administer to\nAnimal Model Administer to Animal Model Prepare and\nOptimize Formulation->Administer to\nAnimal Model MTD Study MTD Study Analyze Data\nand Refine Analyze Data and Refine MTD Study->Analyze Data\nand Refine Efficacy Study Efficacy Study Efficacy Study->Analyze Data\nand Refine PK Study PK Study PK Study->Analyze Data\nand Refine Administer to\nAnimal Model->MTD Study Administer to\nAnimal Model->Efficacy Study Administer to\nAnimal Model->PK Study Analyze Data\nand Refine->Select\nFormulation Strategy

Caption: A generalized workflow for the in vivo delivery of small molecule inhibitors.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation This compound This compound This compound->PI3K

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for small molecule inhibitors in cancer.[8]

References

Technical Support Center: Overcoming Resistance to PSB-0963

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers encountering resistance to PSB-0963, a dual inhibitor of ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase 1 (CD39). The information provided is intended to help you navigate experimental challenges and explore strategies to overcome resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a research compound that primarily acts as a competitive inhibitor of ecto-5'-nucleotidase (CD73), with a Ki of 150 nM for rat ecto-5'-nucleotidase.[1] It also inhibits ectonucleoside triphosphate diphosphohydrolase 1 (CD39). Both CD39 and CD73 are key enzymes in the extracellular ATP-adenosine pathway. CD39 converts pro-inflammatory extracellular ATP and ADP to AMP, and CD73 then converts AMP to the immunosuppressive nucleoside adenosine.[2] By inhibiting these enzymes, this compound aims to reduce the production of adenosine in the tumor microenvironment (TME), thereby enhancing anti-tumor immune responses.[2]

Q2: We are observing reduced efficacy of this compound in our long-term in vitro cell cultures. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to inhibitors of the CD39/CD73 pathway can arise from several mechanisms:

  • Upregulation of Alternative Adenosine-Generating Pathways: Cancer cells may compensate for CD73 inhibition by upregulating other pathways that produce adenosine.[3][4]

  • Increased Expression of Adenosine Receptors: Tumor cells or immune cells within the TME might increase the expression of adenosine receptors (e.g., A2A and A2B receptors), making them more sensitive to even low levels of residual adenosine.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to maintain proliferation and survival, even when the CD39/CD73 pathway is blocked.

  • Epigenetic Modifications: Changes in the methylation or acetylation of genes related to the adenosine pathway could alter their expression and contribute to resistance.

  • Tumor Microenvironment (TME) Remodeling: Changes in the composition of the TME, such as an increase in adenosine-producing regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs), can contribute to resistance.

Q3: Our in vivo experiments with this compound as a monotherapy show initial tumor control, followed by relapse. What strategies can we employ to overcome this resistance?

A3: Overcoming resistance to this compound in vivo often requires a combination therapy approach. The goal is to target multiple, non-redundant pathways simultaneously. Consider the following combinations:

  • Immune Checkpoint Inhibitors (ICIs): This is a highly promising strategy. Adenosine in the TME suppresses the activity of T cells, which are the primary targets of ICIs like anti-PD-1/PD-L1 and anti-CTLA-4 antibodies. Combining this compound with these agents can lead to a more robust and sustained anti-tumor immune response.[5]

  • Chemotherapy: Many chemotherapeutic agents induce immunogenic cell death, leading to the release of ATP into the TME.[4] By preventing the conversion of this ATP to immunosuppressive adenosine, this compound can enhance the efficacy of chemotherapy.[4]

  • Radiotherapy: Similar to chemotherapy, radiotherapy can also lead to the release of ATP from dying tumor cells. Combining this compound with radiation can prevent the subsequent adenosine-mediated immunosuppression.

  • Targeted Therapies: In certain cancers, such as EGFR-mutant non-small cell lung cancer (NSCLC), upregulation of CD73 has been identified as a resistance mechanism to EGFR tyrosine kinase inhibitors (TKIs).[6][7] Combining this compound with relevant targeted therapies could re-sensitize resistant tumors.[6][7]

  • Adenosine Receptor Antagonists: A dual blockade of adenosine production (with this compound) and adenosine signaling (with A2A/A2B receptor antagonists) can provide a more complete shutdown of this immunosuppressive pathway.

Troubleshooting Guides

Problem 1: High variability in in vitro this compound efficacy assays.
Possible Cause Troubleshooting Step
Inconsistent cell health or passage number. Ensure cells are in the logarithmic growth phase and use a consistent, low passage number for all experiments.
This compound degradation. Prepare fresh stock solutions of this compound regularly and store them appropriately as per the manufacturer's instructions.
Inaccurate cell seeding density. Optimize and standardize cell seeding density to ensure reproducibility.
Edge effects in multi-well plates. Avoid using the outer wells of the plate or fill them with media without cells to minimize evaporation and temperature gradients.
Problem 2: Failure to establish a stable this compound-resistant cell line.
Possible Cause Troubleshooting Step
Initial drug concentration is too high. Start with a low concentration of this compound (around the IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt.
Cell line is not viable for long-term culture. Ensure you are using a robust cell line that can be passaged multiple times.
Insufficient duration of drug exposure. Developing stable resistance can take several months. Be patient and continue the gradual dose escalation.
Heterogeneity of the parental cell line. The parental cell line may not contain pre-existing clones with the potential to develop resistance. Consider using a different cell line.

Data Presentation: Efficacy of CD73/CD39 Inhibitors in Combination Therapies

The following tables summarize clinical trial data for other inhibitors targeting the CD73/CD39 pathway, providing a rationale for combination strategies with this compound.

Table 1: Clinical Trial Results for AB680 (a small-molecule CD73 inhibitor) in Metastatic Pancreatic Cancer [8]

Treatment Arm Number of Evaluable Patients Objective Response Rate (ORR) Disease Control Rate (DCR)
AB680 + nab-paclitaxel + gemcitabine + zimberelimab (anti-PD-1)1741%85% (in patients on treatment >16 weeks)

Table 2: Clinical Trial Results for Oleclumab (anti-CD73 antibody) in Combination with Durvalumab (anti-PD-L1 antibody) in Unresectable, Stage III NSCLC (COAST study) [9][10][11]

Treatment Arm Confirmed Objective Response Rate (ORR) 12-month Progression-Free Survival (PFS) Rate
Durvalumab + Oleclumab30.0%62.6%
Durvalumab alone17.9%33.9%

Table 3: Clinical Trial Results for TTX-030 (anti-CD39 antibody) in Combination with Budigalimab (anti-PD-1) and mFOLFOX6 in Metastatic Gastric/GEJ Cancer [12][13][14]

Patient Subgroup Number of Evaluable Patients Confirmed Objective Response Rate (ORR)
Total Population4052.5%
PD-L1 CPS < 11136.4%
PD-L1 CPS 1-5Not specified66.7%
PD-L1 CPS ≥ 5Not specified64.3%

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure.[15][16]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Cell counting solution (e.g., trypan blue)

  • Hemocytometer or automated cell counter

  • 96-well plates for IC50 determination

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Methodology:

  • Determine the initial IC50: Perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) of this compound in the parental cell line.

  • Initial drug exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20-IC30.

  • Monitor cell viability and proliferation: Closely monitor the cells for signs of toxicity. Initially, a significant portion of the cells may die.

  • Subculture surviving cells: Once the surviving cells reach 70-80% confluency, subculture them in fresh medium containing the same concentration of this compound.

  • Dose escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.

  • Characterize the resistant line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.

  • Confirm stability of resistance: Culture the resistant cells in drug-free medium for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely stable.

Protocol 2: In Vitro Assessment of Synergy between this compound and an Immune Checkpoint Inhibitor

This protocol outlines a method to assess the synergistic effect of this compound and an anti-PD-1 antibody on T-cell mediated tumor cell killing.

Materials:

  • This compound-sensitive and -resistant cancer cell lines

  • Human peripheral blood mononuclear cells (PBMCs)

  • T-cell isolation kit

  • T-cell activation beads (e.g., anti-CD3/CD28)

  • Anti-PD-1 antibody

  • Isotype control antibody

  • Co-culture medium (e.g., RPMI-1640 with 10% FBS and IL-2)

  • Cytotoxicity assay kit (e.g., LDH release assay, Calcein-AM release assay)

  • Plate reader

Methodology:

  • Isolate and activate T-cells: Isolate T-cells from healthy donor PBMCs. Activate the T-cells for 48-72 hours using anti-CD3/CD28 beads in the presence of IL-2.

  • Set up co-culture: Seed the cancer cells (sensitive or resistant) in a 96-well plate.

  • Add treatments: Add this compound, the anti-PD-1 antibody, the combination of both, or the isotype control to the cancer cells.

  • Add activated T-cells: Add the activated T-cells to the wells containing the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).

  • Incubate: Co-culture the cells for 24-48 hours.

  • Assess cytotoxicity: Measure tumor cell lysis using a standard cytotoxicity assay.

  • Analyze for synergy: Use a synergy analysis software (e.g., CompuSyn) to calculate the combination index (CI). A CI value less than 1 indicates synergy.

Protocol 3: Measurement of Extracellular Adenosine in the Tumor Microenvironment

This protocol describes a method for quantifying adenosine levels in the conditioned medium of tumor cell cultures.[17][18]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Conditioned medium collection tubes

  • Centrifuge

  • Adenosine quantification kit (e.g., ELISA or HPLC-based)

Methodology:

  • Cell culture and treatment: Seed cancer cells and allow them to adhere. Treat the cells with this compound or vehicle control for the desired duration.

  • Collect conditioned medium: Carefully collect the cell culture supernatant.

  • Clarify the supernatant: Centrifuge the collected medium to pellet any detached cells or debris.

  • Quantify adenosine: Measure the adenosine concentration in the clarified supernatant using a commercial adenosine quantification kit, following the manufacturer's instructions.

  • Normalize data: Normalize the adenosine concentration to the number of cells or total protein content in each well.

Visualizations

Signaling Pathway

Adenosine_Pathway cluster_TME Tumor Microenvironment ATP Extracellular ATP (pro-inflammatory) CD39 CD39 ATP->CD39 hydrolysis AMP AMP CD73 CD73 AMP->CD73 hydrolysis Adenosine Adenosine (immunosuppressive) A2AR A2A Receptor Adenosine->A2AR binds to CD39->AMP CD73->Adenosine PSB0963 This compound PSB0963->CD39 inhibition PSB0963->CD73 inhibition ImmuneCell Immune Cell (e.g., T-cell) Suppression Immune Suppression A2AR->Suppression

Caption: The ATP-adenosine signaling pathway in the tumor microenvironment.

Experimental Workflow

Synergy_Workflow cluster_setup Experimental Setup cluster_coculture Co-culture cluster_analysis Data Analysis isolate_tcells 1. Isolate and activate T-cells coculture 4. Add T-cells to cancer cells (co-culture for 24-48h) isolate_tcells->coculture seed_cancer 2. Seed cancer cells (sensitive vs. resistant) add_treatments 3. Add treatments: - this compound - Anti-PD-1 - Combination seed_cancer->add_treatments add_treatments->coculture measure_lysis 5. Measure tumor cell lysis coculture->measure_lysis calc_synergy 6. Calculate Combination Index (CI) (CI < 1 indicates synergy) measure_lysis->calc_synergy

Caption: Workflow for assessing synergy between this compound and anti-PD-1.

Logical Relationship

Resistance_Logic cluster_problem Problem cluster_solutions Potential Solutions (Combination Therapy) cluster_outcome Desired Outcome Resistance Resistance to This compound Monotherapy ICI Immune Checkpoint Inhibitors (e.g., anti-PD-1) Resistance->ICI Chemo Chemotherapy Resistance->Chemo Radio Radiotherapy Resistance->Radio Targeted Targeted Therapy (e.g., EGFR inhibitors) Resistance->Targeted Overcome Overcome Resistance & Enhance Anti-tumor Efficacy ICI->Overcome Chemo->Overcome Radio->Overcome Targeted->Overcome

Caption: Logical approach to overcoming this compound resistance.

References

PSB-0963 toxicity and side effects in models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: PSB-0963 is a research compound identified as a dual inhibitor of ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase 1 (ENTPD1/CD39). As of the latest available information, detailed public reports on the specific toxicity and side effects of this compound in preclinical models are limited. The following information is compiled based on the known physiological functions of its targets (CD73 and CD39) and data from preclinical studies on other inhibitors of this class. This guide is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

This compound is a dual inhibitor of two key ectonucleotidases involved in purinergic signaling:

  • Ecto-5'-nucleotidase (CD73): This enzyme is responsible for the conversion of adenosine monophosphate (AMP) to adenosine.

  • Ectonucleoside triphosphate diphosphohydrolase 1 (ENTPD1/CD39): This enzyme hydrolyzes adenosine triphosphate (ATP) and adenosine diphosphate (ADP) to AMP.

By inhibiting both enzymes, this compound effectively blocks the production of immunosuppressive adenosine from extracellular ATP.

Q2: What are the potential on-target side effects of inhibiting CD73 and CD39?

Inhibition of the CD39/CD73 pathway is designed to enhance anti-tumor immunity by reducing immunosuppressive adenosine in the tumor microenvironment. However, this modulation of the immune system can lead to on-target adverse effects.

  • Immune-Related Adverse Events (irAEs): Similar to other immunotherapies like checkpoint inhibitors, targeting CD73 can lead to inflammatory responses in various tissues where this pathway is crucial for maintaining immune tolerance[1]. Researchers should be vigilant for signs of autoimmune-like reactions in their models.

  • Cardiovascular Effects: In humans, loss-of-function mutations in the gene encoding CD73 (NT5E) have been associated with calcification of peripheral arteries and an increased risk of cardiovascular disease[2]. While this is a chronic effect of genetic deficiency, it highlights a potential area of concern for long-term toxicity studies with potent CD73 inhibitors.

  • Exacerbation of Inflammation: In certain inflammatory models, the inhibition of CD73 has been shown to worsen inflammation and associated tissue damage. For instance, the CD73 inhibitor APCP exacerbated carrageenan-induced pleurisy in rats[3].

Q3: Are there any known off-target effects of this compound?

Currently, there is no publicly available information on the off-target activities of this compound. Standard in vitro safety pharmacology profiling would be required to assess its activity against a panel of other receptors, ion channels, and enzymes.

Q4: What should I do if I observe unexpected mortality in my animal models treated with this compound?

Unexpected mortality should be investigated systematically.

  • Dose Reduction: The first step is to perform a dose-response study to determine if the mortality is dose-dependent.

  • Necropsy and Histopathology: Conduct a full necropsy on the deceased animals. Pay close attention to organs that are commonly affected by immune-related adverse events, such as the liver, lungs, colon, and heart. Histopathological analysis can reveal signs of inflammation, necrosis, or other tissue damage.

  • Clinical Pathology: If possible, collect blood samples from satellite animal groups for a complete blood count (CBC) and serum chemistry analysis to look for signs of organ damage or systemic inflammation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected weight loss or reduced activity in animals. - Systemic inflammation (cytokine release).- Immune-mediated organ damage.- General malaise due to on-target effects.- Monitor animal health daily.- Consider measuring inflammatory cytokines in plasma.- Perform interim necropsies to assess organ health.
Inconsistent anti-tumor efficacy. - Differences in the tumor microenvironment (TME).- Varied expression of CD73 and CD39 on tumor and immune cells.- Development of resistance.- Characterize the expression of CD73 and CD39 in your tumor models.- Analyze the immune cell infiltrate in the TME.- Consider combination therapies.
Signs of neuroinflammation or behavioral changes. - The CD39/CD73 pathway is active in the central nervous system. Inhibition could alter neurotransmission or neuroinflammation.- Perform a functional observational battery to assess neurological function.- Conduct histopathological analysis of brain tissue.

Quantitative Data Summary

As specific quantitative toxicity data for this compound is not publicly available, the following table is a hypothetical example of how such data would be presented. Researchers should generate their own data through appropriate studies.

Parameter Species Route of Administration Value Remarks
Maximum Tolerated Dose (MTD) - Single Dose MouseIntravenousData not availableShould be determined by dose escalation studies.
MTD - Repeat Dose (e.g., 14 days) RatIntraperitonealData not availableLook for clinical signs, body weight changes, and terminal pathology.
Key Histopathological Findings at High Doses MouseIntravenousData not availableExpected to be immune-related inflammation in organs like the liver, lung, and colon.
Effect on Cardiovascular Parameters (Telemetry) Dog/Non-human primateIntravenousData not availableAssess effects on blood pressure, heart rate, and ECG intervals.

Experimental Protocols

General Protocol for a Maximum Tolerated Dose (MTD) Study in Mice:

  • Animal Model: Use an appropriate strain of mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.

  • Group Size: A minimum of 3-5 animals per group.

  • Dose Escalation:

    • Start with a low dose, based on in vitro potency.

    • Use a dose escalation scheme (e.g., modified Fibonacci sequence).

    • Administer this compound via the intended therapeutic route (e.g., intravenously or intraperitoneally).

  • Monitoring:

    • Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at regular intervals for at least 7 days.

    • Record body weights daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious toxicity (e.g., >20% body weight loss).

  • Pathology: At the end of the study, perform a gross necropsy on all animals. For the highest dose group and the control group, collect major organs for histopathological analysis.

Visualizations

Signaling Pathway

PSB_0963_Mechanism_of_Action cluster_cell Cell Membrane ATP ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine A2AR A2A Receptor Adenosine->A2AR Activates CD39 CD39 (ENTPD1) CD73 CD73 (ecto-5'-nucleotidase) ImmuneSuppression Immune Suppression A2AR->ImmuneSuppression Leads to PSB0963 This compound PSB0963->CD39 Inhibits PSB0963->CD73 Inhibits Toxicity_Workflow start Start: Hypothesis of Potential Toxicity dose_range Dose Range Finding Study (Single Dose Escalation) start->dose_range mtd Determine Maximum Tolerated Dose (MTD) dose_range->mtd repeat_dose Repeat Dose Toxicity Study (e.g., 14-day) mtd->repeat_dose interim Interim Readouts: - Clinical Observations - Body Weight - Clinical Pathology repeat_dose->interim terminal Terminal Readouts: - Gross Necropsy - Organ Weights - Histopathology repeat_dose->terminal interim->repeat_dose data_analysis Data Analysis and Reporting terminal->data_analysis end End: Toxicity Profile Established data_analysis->end

References

Technical Support Center: Interpreting Unexpected Results with PSB-0963

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PSB-0963. The information is designed to help you interpret unexpected experimental results and refine your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a research chemical that functions as a dual inhibitor of two key ectonucleotidases:

  • Ecto-5'-nucleotidase (CD73)

  • Ectonucleoside triphosphate diphosphohydrolase 1 (ENTPD1 or CD39)

It is important to note that this compound does not inhibit P2Y purinergic receptors. Its primary mechanism of action is to block the sequential conversion of extracellular ATP and ADP to adenosine.

Q2: What is the expected outcome of this compound treatment in a typical cell-based assay?

In a typical experiment, treatment with this compound is expected to lead to:

  • A decrease in the production of extracellular adenosine.

  • An accumulation of extracellular AMP (due to CD73 inhibition).

  • An accumulation of extracellular ATP and ADP (due to CD39 inhibition).

These changes can lead to a variety of downstream effects, particularly the modulation of immune responses, as adenosine is a potent immunosuppressive molecule.[1][2][3][4]

Q3: What are some known off-target effects or confounding factors to consider when using this compound?

While this compound is reported to be selective for CD73 and CD39, it is crucial to consider the following:

  • Dual Inhibition: As this compound inhibits both CD39 and CD73, it can be challenging to attribute an observed effect to the inhibition of a single enzyme without appropriate controls.

  • Paradoxical Effects: In some complex biological systems, such as in brain tissue, inhibiting ectonucleotidases can lead to unexpected or paradoxical increases in adenosinergic signaling.[5] This is thought to be due to the intricate feedback mechanisms and the presence of other adenosine-generating pathways.

  • Cellular Context: The expression levels of CD39 and CD73 can vary significantly between different cell types and under different physiological or pathological conditions.[6][7] This can influence the observed efficacy of this compound.

Troubleshooting Guide

Issue 1: No observable effect of this compound on adenosine production.

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Step
Low or absent expression of CD73 or CD39 in the experimental system. - Confirm the expression of CD73 and CD39 on your cells of interest using techniques like flow cytometry, western blotting, or qPCR.[6] - Consider using a positive control cell line known to express high levels of both enzymes.
Incorrect assay conditions. - Ensure the assay buffer has the appropriate pH and contains necessary co-factors like Mg2+ and Ca2+ for enzyme activity.[8] - Optimize substrate (ATP, ADP, or AMP) concentration and incubation time.
Degradation of this compound. - Prepare fresh stock solutions of this compound for each experiment. - Store the compound as recommended by the manufacturer.
Presence of alternative adenosine production pathways. - Investigate other potential sources of adenosine in your experimental model.
Issue 2: Unexpected increase in a downstream signaling pathway upon this compound treatment.

Possible Causes & Troubleshooting Steps

Possible Cause Troubleshooting Step
Accumulation of ATP/ADP leading to P2 receptor activation. - By inhibiting CD39, this compound can cause a buildup of extracellular ATP and ADP, which can activate purinergic P2 receptors and trigger various signaling cascades.[2][3] - Use specific P2 receptor antagonists to dissect the contribution of this pathway.
Complex feedback loops in the purinergic signaling network. - The purinergic signaling pathway is highly interconnected. Altering one component can have unforeseen consequences on others.[5] - A thorough literature review of purinergic signaling in your specific experimental context is recommended.

Data Presentation

Table 1: Inhibitory Potency of this compound

TargetSpeciesParameterValue
CD73 (ecto-5'-nucleotidase) RatKi150 nM
CD39 (ENTPD1) Human-Inhibitory activity confirmed, specific Ki/IC50 not readily available in cited literature.
P2Y Receptors Not specified-No significant inhibition observed.

Note: Quantitative inhibitory data for this compound is limited in the public domain. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific experimental system.

Experimental Protocols

Protocol 1: Measurement of CD73/CD39 Activity using a Malachite Green Assay

This protocol measures the inorganic phosphate (Pi) released from the hydrolysis of ATP, ADP, or AMP.

Materials:

  • This compound

  • Cells or purified enzyme

  • Assay Buffer (e.g., 10mM HEPES, pH 7.4, 2mM MgCl2, 1mM CaCl2)[8]

  • Substrate (ATP, ADP, or AMP)

  • Malachite Green Reagent[9][10][11]

  • 96-well microplate

  • Plate reader capable of measuring absorbance at ~630 nm

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Wash cells with assay buffer.

  • Pre-incubate cells with varying concentrations of this compound or vehicle control for a predetermined time.

  • Initiate the enzymatic reaction by adding the substrate (e.g., AMP for CD73 activity, ATP for combined CD39/CD73 activity).

  • Incubate for an optimized time at 37°C.

  • Stop the reaction and measure the released phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.[9][10][11]

  • Read the absorbance at ~630 nm.

  • Generate a standard curve using a known concentration of phosphate to quantify the amount of Pi produced.

Protocol 2: Measurement of Adenosine Production by HPLC

This protocol provides a direct measurement of adenosine in the cell supernatant.

Materials:

  • This compound

  • Cells of interest

  • Culture medium

  • Substrate (e.g., AMP)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound or vehicle control.

  • Add the substrate (e.g., AMP) to the culture medium.

  • At various time points, collect aliquots of the cell supernatant.[12][13][14][15][16]

  • Centrifuge the samples to remove any cellular debris.

  • Analyze the supernatant for adenosine content using a validated HPLC method.[12][13][14][15][16]

Visualizations

Purinergic_Signaling_Pathway cluster_enzymes Ectonucleotidases ATP Extracellular ATP ADP ADP ATP->ADP  CD39 P2_Receptors P2 Receptors ATP->P2_Receptors Activates AMP AMP ADP->AMP  CD39 ADP->P2_Receptors Activates Adenosine Adenosine AMP->Adenosine  CD73 A_Receptors Adenosine Receptors Adenosine->A_Receptors Activates PSB0963 This compound CD39 CD39 (ENTPD1) PSB0963->CD39 CD73 CD73 PSB0963->CD73

Caption: Purinergic signaling pathway and the action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture treatment Treat cells with This compound or Vehicle cell_culture->treatment psb_prep Prepare this compound psb_prep->treatment add_substrate Add Substrate (ATP, ADP, or AMP) treatment->add_substrate incubation Incubate add_substrate->incubation malachite_green Malachite Green Assay (Measures Phosphate) incubation->malachite_green hplc HPLC Analysis (Measures Adenosine) incubation->hplc

Caption: General experimental workflow for assessing this compound activity.

References

Technical Support Center: Refining PSB-0963 Treatment Schedules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining treatment schedules for the small molecule inhibitor PSB-0963. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Q2: How can I determine the optimal concentration and duration of this compound treatment in my cell-based assays?

The optimal concentration and duration of treatment are highly dependent on the specific cell line and the experimental endpoint. A common starting point is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

Troubleshooting Guide: Inconsistent Dose-Response Curves

Symptom Possible Cause Recommended Solution
High variability between replicate wellsInconsistent cell seeding, pipetting errors, or edge effects.[2][3]Ensure a homogenous cell suspension, calibrate pipettes regularly, and consider not using the outer wells of the microplate.[2][3]
No clear dose-response relationshipThe compound may not be active in the chosen cell line, or the concentration range is inappropriate.Verify the target expression in your cell line and test a broader range of concentrations.
IC50 value varies significantly between experimentsChanges in cell passage number, reagent stability, or incubation conditions.Use cells within a consistent and low passage number range, prepare fresh reagent dilutions, and ensure consistent incubation times and conditions.[2]

Q3: My in vivo experiments with this compound are not showing the expected efficacy. What are the potential reasons?

Translating in vitro findings to in vivo models presents several challenges common to small molecule inhibitors.[3][4]

Troubleshooting Guide: Poor in vivo Efficacy

Symptom Possible Cause Recommended Solution
Lack of tumor growth inhibitionPoor bioavailability, rapid metabolism, or development of resistance.[3][4][5]Conduct pharmacokinetic (PK) studies to assess drug exposure. Consider alternative dosing routes or formulations. Investigate potential resistance mechanisms.
High toxicity and adverse side effectsOff-target effects of the compound.[4][5]Perform toxicology studies to identify off-target effects. Consider dose reduction or combination therapies to mitigate toxicity.
Inconsistent results between animalsVariability in tumor implantation, animal health, or drug administration.Standardize all experimental procedures and ensure consistent animal handling and health monitoring.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram: PI3K/Akt Pathway Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival PSB_0963 This compound PSB_0963->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory point of this compound.

Experimental Workflow: In Vitro to In Vivo

In_Vitro_to_In_Vivo_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Dose_Response Dose-Response (IC50 Determination) Mechanism_Assay Mechanism of Action (e.g., Western Blot) Dose_Response->Mechanism_Assay PK_Studies Pharmacokinetic (PK) Studies Mechanism_Assay->PK_Studies Inform Efficacy_Studies Efficacy Studies (e.g., Xenograft Model) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicity Studies Efficacy_Studies->Toxicity_Studies

Caption: A logical workflow from in vitro characterization to in vivo validation.

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting experimental outcomes.

References

Validation & Comparative

A Comparative Guide to CD73 Inhibitors: PSB-0963 vs. Key Competitors

Author: BenchChem Technical Support Team. Date: November 2025

The ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint in the tumor microenvironment (TME), playing a pivotal role in generating immunosuppressive adenosine. Its inhibition represents a promising strategy in cancer immunotherapy. This guide provides a detailed comparison of PSB-0963, a notable non-nucleotide small molecule inhibitor, against other prominent CD73 inhibitors in development, including the small molecule AB680 (Quemliclustat) and the monoclonal antibodies Oleclumab and CPI-006.

The CD73-Adenosine Axis: A Key Immunosuppressive Pathway

CD73 is an enzyme expressed on the surface of various cells, including tumor cells and immune cells.[1][2] It functions as the final checkpoint in the purinergic signaling pathway that converts extracellular adenosine monophosphate (AMP) into adenosine.[1][3][4][5] This process typically follows the conversion of adenosine triphosphate (ATP) to AMP by another ecto-nucleotidase, CD39.[3][6][7] The resulting accumulation of adenosine in the TME suppresses the activity of crucial anti-tumor immune cells, such as T cells and Natural Killer (NK) cells, by binding to adenosine receptors like A2A and A2B.[3][6] By blocking this pathway, CD73 inhibitors aim to reduce adenosine levels, thereby restoring and enhancing the anti-tumor immune response.[3][4][8]

CD73_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T Cell) ATP Extracellular ATP AMP AMP ATP->AMP CD39 ADO Adenosine AMP->ADO CD73 A2AR Adenosine Receptor (A2A/A2B) ADO->A2AR Binds to Suppression Immune Suppression (↓ Proliferation, ↓ Cytotoxicity) A2AR->Suppression CD73_Inhibitor CD73 Inhibitors (e.g., this compound, AB680, Oleclumab, CPI-006) CD73_Inhibitor->AMP Blocks Conversion Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical cluster_details Assay Details enzymatic_assay 1. Enzymatic Activity Assay (e.g., Malachite Green Assay) cell_based_assay 2. Cell-Based Functional Assays enzymatic_assay->cell_based_assay malachite Measures phosphate released from AMP hydrolysis enzymatic_assay->malachite selectivity_panel 3. Selectivity Profiling cell_based_assay->selectivity_panel tcell Assess T-cell proliferation (CFSE), activation (CD25), and cytokine release (IFN-γ) cell_based_assay->tcell pk_pd 4. Pharmacokinetics (PK) & Pharmacodynamics (PD) selectivity_panel->pk_pd selectivity_info Test against related enzymes (e.g., CD39, NTPDases) selectivity_panel->selectivity_info tumor_model 5. Syngeneic Tumor Models (e.g., with anti-PD-1 combo) pk_pd->tumor_model pk_info Determine half-life, clearance, and exposure pk_pd->pk_info tumor_info Evaluate tumor growth inhibition and immune cell infiltration tumor_model->tumor_info

References

A Comparative Analysis of CD73 Inhibitors: PSB-0963 and AB680

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immuno-oncology, the inhibition of the ecto-5'-nucleotidase (CD73) has emerged as a promising strategy to counteract the immunosuppressive tumor microenvironment. This guide provides a comparative overview of two small molecule CD73 inhibitors, PSB-0963 and AB680, aimed at researchers, scientists, and drug development professionals. The comparison is based on publicly available data, highlighting the significant disparity in the depth of research and clinical development between the two compounds.

Mechanism of Action and In Vitro Potency

Both this compound and AB680 target CD73, an enzyme responsible for the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine. By inhibiting CD73, these molecules aim to reduce adenosine levels in the tumor microenvironment, thereby restoring and enhancing anti-tumor immune responses.

However, their reported potencies differ substantially. AB680, also known as quemliclustat, is an exceptionally potent, reversible, and selective inhibitor of human CD73 with a Ki of 5 pM.[1][2][3] In contrast, this compound is a selective and competitive inhibitor of rat ecto-5'-nucleotidase with a reported Ki of 150 nM. It is also noted to inhibit ectonucleoside triphosphate diphosphohydrolase 1 (ENTPD1 or CD39). The significant difference in potency and the species for which the data is available are critical considerations for research and development.

Quantitative Comparison of Inhibitor Properties

PropertyThis compoundAB680 (Quemliclustat)
Target ecto-5'-Nucleotidase (CD73), ENTPD1 (CD39)ecto-5'-Nucleotidase (CD73)[4]
Mechanism of Action Competitive inhibitorReversible, competitive, slow-onset inhibitor
Ki Value 150 nM (for rat CD73)4.9 pM / 5 pM (for human CD73)
Selectivity >100-fold selectivity over NTPDasesHighly selective
Clinical Development Data not availablePhase I/Ib clinical trials[5]

Preclinical Efficacy: A Data Gap for this compound

Extensive preclinical data is available for AB680, demonstrating its ability to restore T-cell proliferation and cytokine secretion that are suppressed by adenosine. In preclinical mouse models of melanoma, AB680 has been shown to inhibit tumor growth, both as a single agent and in combination with anti-PD-1 therapy.[4] This anti-tumor activity is associated with an increase in tumor-infiltrating CD8+ T cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating CD73 inhibitors.

CD73_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell (e.g., T-cell) cluster_Inhibitors Inhibitors ATP Extracellular ATP ADP ADP ATP->ADP AMP AMP ADP->AMP Adenosine Adenosine AMP->Adenosine A2AR A2A Receptor Adenosine->A2AR CD39 CD39 CD73 CD73 cAMP cAMP A2AR->cAMP Immune_Suppression Immune Suppression cAMP->Immune_Suppression PSB0963 This compound PSB0963->CD73 Inhibits AB680 AB680 AB680->CD73 Inhibits

Caption: The CD73 signaling pathway in the tumor microenvironment.

Experimental_Workflow start In Vitro Characterization ic50 IC50 Determination (Enzymatic Assay) start->ic50 cell_based Cell-Based Assays (e.g., T-cell proliferation) ic50->cell_based in_vivo In Vivo Efficacy (Tumor Models) cell_based->in_vivo pd Pharmacodynamic Analysis (e.g., Adenosine levels) in_vivo->pd combination Combination Studies (e.g., with anti-PD-1) pd->combination end Clinical Evaluation combination->end

Caption: A general experimental workflow for evaluating CD73 inhibitors.

Experimental Protocols

In Vitro CD73 Enzymatic Assay (IC50 Determination)
  • Reagents: Recombinant human or rat CD73, AMP, and a malachite green-based phosphate detection kit.

  • Procedure:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl2).

    • Add increasing concentrations of the inhibitor (this compound or AB680) to the wells of a 96-well plate.

    • Add recombinant CD73 to each well and incubate for a pre-determined time at 37°C.

    • Initiate the enzymatic reaction by adding AMP.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

    • Stop the reaction and measure the amount of inorganic phosphate produced using the malachite green reagent.

    • Calculate the IC50 value by fitting the dose-response curve.

T-cell Proliferation Assay
  • Cells: Human or murine T-cells.

  • Procedure:

    • Isolate T-cells from peripheral blood or spleen.

    • Label the T-cells with a proliferation dye (e.g., CFSE).

    • Activate the T-cells using anti-CD3 and anti-CD28 antibodies.

    • Culture the activated T-cells in the presence of AMP and varying concentrations of the CD73 inhibitor.

    • After a set incubation period (e.g., 72 hours), measure T-cell proliferation by flow cytometry based on the dilution of the proliferation dye.

In Vivo Tumor Model
  • Animal Model: Syngeneic mouse tumor models (e.g., B16F10 melanoma).

  • Procedure:

    • Implant tumor cells subcutaneously into the mice.

    • Once tumors are established, randomize the mice into treatment groups (vehicle control, inhibitor alone, combination therapy).

    • Administer the CD73 inhibitor (and other therapies) according to a pre-defined schedule and route.

    • Monitor tumor growth by measuring tumor volume at regular intervals.

    • At the end of the study, tumors can be excised for pharmacodynamic and immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Conclusion

AB680 is a well-characterized, highly potent CD73 inhibitor with a robust preclinical data package and is currently undergoing clinical evaluation.[5] this compound is a commercially available research tool described as a potent and selective CD73 inhibitor. However, the lack of publicly available, peer-reviewed efficacy data for this compound makes a direct and comprehensive comparison with AB680 challenging. Researchers should consider the significant difference in reported potency and the wealth of supporting data for AB680 when selecting a CD73 inhibitor for their studies. Further research is needed to fully elucidate the therapeutic potential of this compound and to enable a more direct comparison with other inhibitors in the field.

References

Dual CD39/CD73 Inhibition with PSB-0963: A Guide to Synergistic Immuno-Oncology Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the therapeutic potential of PSB-0963, a dual inhibitor of the ectonucleotidases CD39 and CD73, and its synergistic effects when combined with immune checkpoint inhibitors. By targeting the adenosine pathway, this compound offers a promising strategy to enhance anti-tumor immunity and overcome resistance to existing immunotherapies. This document details the underlying mechanism of action, presents preclinical data from representative dual inhibitors, and provides standardized experimental protocols to facilitate further research in this area.

The Adenosine Pathway: A Key Regulator of Tumor Immune Evasion

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule. This adenosine is primarily generated through the enzymatic activity of two cell-surface ectonucleotidases: CD39 and CD73.

  • CD39 (Ectonucleoside triphosphate diphosphohydrolase-1): This enzyme initiates the conversion of pro-inflammatory extracellular ATP and ADP into AMP.

  • CD73 (Ecto-5'-nucleotidase): This enzyme completes the process by hydrolyzing AMP into adenosine.

Once produced, adenosine binds to A2A and A2B receptors on various immune cells, including T cells, NK cells, and dendritic cells, leading to the suppression of their anti-tumor functions. This compound, by inhibiting both CD39 and CD73, aims to block this immunosuppressive cascade at two critical checkpoints, thereby restoring a pro-inflammatory TME and enhancing the efficacy of immune checkpoint inhibitors that target pathways like PD-1/PD-L1.

Signaling Pathway of CD39/CD73-Mediated Immunosuppression and the Action of this compound

Adenosine_Pathway cluster_TME Tumor Microenvironment cluster_Inhibitors Therapeutic Intervention Tumor Cell Tumor Cell ATP ATP Tumor Cell->ATP Release Immune Cell Immune Cell ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2AR A2A Receptor Adenosine->A2AR Binds to A2AR->Immune Cell Suppresses Function This compound This compound CD39 CD39 This compound->CD39 Inhibits CD73 CD73 This compound->CD73 Inhibits Checkpoint Inhibitor Anti-PD-1/PD-L1 Checkpoint Inhibitor->Immune Cell Blocks PD-1/PD-L1 Inhibition

Mechanism of this compound and Checkpoint Inhibitor Synergy.

Preclinical Data: Synergistic Anti-Tumor Activity

While specific quantitative data for this compound is not yet widely published, preclinical studies on other potent and selective inhibitors of the adenosine pathway, such as the CD73 inhibitor AB680, demonstrate the potential of this therapeutic strategy.

In Vitro Activity of a Representative CD73 Inhibitor (AB680)
AssayEndpointResult
Enzyme Inhibition Kᵢ for human CD735 pM[1]
Immune Cell Function Reversal of AMP-mediated suppression of CD25 expression in human CD4+ and CD8+ T-cellsEffective reversal observed[2]
Cytokine Production Restoration of IFN-γ production in human CD4+ and CD8+ T-cells in the presence of AMPEffective restoration observed[2]
T-cell Proliferation Reversal of adenosine-mediated suppression of human CD4+ and CD8+ T-cell proliferationEffective reversal observed[2]
In Vivo Anti-Tumor Efficacy of a Representative CD73 Inhibitor (AB680) in Combination with Anti-PD-1

The following table summarizes data from a preclinical study in a murine B16F10 melanoma model.

Treatment GroupTumor Growth InhibitionChange in Tumor-Infiltrating Lymphocytes
Vehicle Control -Baseline
AB680 Monotherapy Significant inhibition of tumor growthIncrease in effector T cells (CD4+ and CD8+), Decrease in Tregs and MDSCs
Anti-PD-1 Monotherapy Moderate inhibition of tumor growthIncrease in effector T cells
AB680 + Anti-PD-1 Markedly enhanced tumor growth inhibition compared to either monotherapy Further increase in intratumoral effector T cells (CD4+ and CD8+) and a more pronounced decrease in immune suppressor cells (Tregs and MDSCs)

Experimental Protocols

To facilitate the evaluation of novel CD39/CD73 inhibitors and their combination with checkpoint blockade, we provide the following standardized experimental protocols.

Syngeneic Mouse Tumor Model for In Vivo Efficacy Studies

This protocol outlines the establishment of a syngeneic tumor model to assess the anti-tumor activity of this compound in combination with checkpoint inhibitors.

Syngeneic_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment and Monitoring cluster_analysis Analysis Cell_Culture Tumor Cell Culture (e.g., MC38, B16F10) Implantation Subcutaneous Implantation of Tumor Cells into Syngeneic Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth (Calipers) Implantation->Tumor_Growth Treatment_Initiation Initiate Treatment when Tumors Reach Palpable Size Tumor_Growth->Treatment_Initiation Dosing Administer this compound, Checkpoint Inhibitor, or Combination Treatment_Initiation->Dosing Endpoint Monitor until Endpoint (Tumor size, survival) Dosing->Endpoint Tumor_Harvest Harvest Tumors and Spleens Endpoint->Tumor_Harvest Flow_Cytometry Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes Tumor_Harvest->Flow_Cytometry

Workflow for a syngeneic mouse tumor model study.

Materials:

  • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16F10 melanoma)

  • Appropriate mouse strain (e.g., C57BL/6)

  • This compound and checkpoint inhibitor (e.g., anti-mouse PD-1)

  • Sterile PBS and cell culture medium

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest and resuspend cells in sterile PBS at the desired concentration (e.g., 1x10⁶ cells/100 µL).

  • Tumor Implantation: Subcutaneously inject the tumor cell suspension into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1). Administer treatments according to the desired schedule and route of administration.

  • Endpoint Analysis: Continue monitoring tumor growth and animal well-being. At the study endpoint, euthanize mice and harvest tumors for further analysis, such as flow cytometry.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the isolation and immunophenotyping of TILs to assess the immunological effects of the combination therapy.[3]

Flow_Cytometry_Workflow Tumor_Harvest Harvest Tumor Tissue Dissociation Mechanical and Enzymatic Dissociation to Single-Cell Suspension Tumor_Harvest->Dissociation Filtration Filter Through 70µm Cell Strainer Dissociation->Filtration RBC_Lysis Red Blood Cell Lysis Filtration->RBC_Lysis Staining Stain with Fluorochrome-Conjugated Antibodies (e.g., CD45, CD3, CD4, CD8, FoxP3) RBC_Lysis->Staining Acquisition Acquire on Flow Cytometer Staining->Acquisition Analysis Analyze Data to Quantify Immune Cell Populations Acquisition->Analysis

Workflow for flow cytometry analysis of TILs.

Materials:

  • Harvested tumor tissue

  • RPMI medium, PBS, FACS buffer (PBS with 2% FBS)

  • Digestion buffer (e.g., Collagenase IV, DNase I in RPMI)

  • 70 µm cell strainers

  • ACK lysis buffer

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1)

  • Flow cytometer

Procedure:

  • Tissue Dissociation: Mince the tumor tissue into small pieces and incubate in digestion buffer at 37°C with agitation.

  • Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.

  • Cell Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorochrome-conjugated antibodies against surface and intracellular markers of interest.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the proportions and absolute numbers of different immune cell populations within the tumor.

Conclusion

The dual inhibition of CD39 and CD73 by agents like this compound represents a compelling strategy to counteract adenosine-mediated immunosuppression in the tumor microenvironment. Preclinical evidence strongly suggests that this approach can act synergistically with immune checkpoint inhibitors to enhance anti-tumor immunity and improve therapeutic outcomes. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate this promising combination therapy, ultimately paving the way for its clinical translation.

References

Reproducibility of PSB-0963 Experimental Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of purinergic signaling research, PSB-0963 has emerged as a notable dual inhibitor of two key ectonucleotidases: ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase 1 (CD39).[1] This guide provides a comprehensive comparison of this compound with other known inhibitors of these enzymes, supported by available experimental data and detailed methodologies to facilitate reproducibility. The information is intended for researchers, scientists, and drug development professionals working in pharmacology and immunology.

Comparative Inhibitory Activity

The inhibitory potency of this compound against both rat CD73 and human CD39 has been documented, positioning it as a valuable research tool. A comparison with other well-characterized inhibitors, ARL67156 and POM-1, is summarized below.

CompoundTargetSpeciesInhibitory Constant (Kᵢ)Reference
This compound CD73Rat150 nM[2]
This compound CD39Human2.59 µM (pKi = 5.6)[1]
ARL67156CD39 (NTPDase1)Human11 µM[1][3]
ARL67156NTPDase3Human18 µM[1][3]
ARL67156NPP1Human12 µM[1][3]
POM-1CD39 (NTPDase1)-2.58 µM[4]
POM-1NTPDase3-3.26 µM
POM-1NTPDase2-28.8 µM[4]

Signaling Pathway and Experimental Workflow

The enzymatic cascade involving CD39 and CD73 plays a crucial role in regulating the balance between pro-inflammatory ATP and immunosuppressive adenosine in the tumor microenvironment. Understanding this pathway is essential for contextualizing the action of inhibitors like this compound.

Purinergic Signaling Pathway Figure 1. The CD39/CD73 Purinergic Signaling Pathway cluster_enzymes Ectonucleotidases cluster_inhibitors Inhibitors ATP Extracellular ATP ADP ADP ATP->ADP CD39 P2R P2 Receptors (Pro-inflammatory) ATP->P2R Activates AMP AMP ADP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 A2AR A2A Receptor (Immunosuppressive) Adenosine->A2AR Activates CD39 CD39 (NTPDase1) CD73 CD73 (ecto-5'-nucleotidase) PSB0963 This compound PSB0963->CD39 Inhibits PSB0963->CD73 Inhibits ARL67156 ARL67156 ARL67156->CD39 Inhibits POM1 POM-1 POM1->CD39 Inhibits Inhibitor Screening Workflow Figure 2. General Workflow for Ectonucleotidase Inhibitor Screening start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->prepare_reagents incubate Incubate Enzyme with Inhibitor prepare_reagents->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate reaction Enzymatic Reaction add_substrate->reaction stop_reaction Stop Reaction reaction->stop_reaction detect_product Detect Product Formation (e.g., Malachite Green for Phosphate) stop_reaction->detect_product analyze Data Analysis (IC50/Ki Determination) detect_product->analyze end End analyze->end Inhibition Logic Figure 3. Logical Flow of Dual Inhibition cluster_logic Decision Points start Extracellular ATP Present inhibitor This compound Present? start->inhibitor cd39_active CD39 Active? amp_produced AMP Produced cd39_active->amp_produced Yes no_adenosine Adenosine Production Blocked (Immune Response Potentiated) cd39_active->no_adenosine No cd73_active CD73 Active? amp_produced->cd73_active adenosine_produced Adenosine Produced (Immunosuppression) cd73_active->adenosine_produced Yes cd73_active->no_adenosine No inhibitor->cd39_active Yes inhibitor->cd39_active No

References

Comprehensive Comparative Analysis of PSB-0963: Monotherapy vs. Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Currently, there is a significant gap in publicly available research regarding the therapeutic application of PSB-0963, both as a standalone agent and in combination with other treatments. While the compound has been identified as a dual inhibitor of ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase 1 (CD39), extensive preclinical and clinical data, which are essential for a comprehensive comparison, are not available in the public domain.

This compound is a non-nucleotide research compound. A review article on CD73 inhibitors notes that this compound inhibits both CD73 and CD39 with a Ki (inhibitor constant) of 2.59 μM for CD73[1]. The sulfonate group of this compound is crucial for its inhibitory activity against both targets[1].

The adenosine pathway, which involves both CD73 and CD39, is a critical regulator of immune responses, particularly within the tumor microenvironment. The conversion of pro-inflammatory extracellular ATP to immunosuppressive adenosine by these ecto-enzymes represents a significant mechanism of immune evasion for cancer cells. Consequently, the inhibition of CD73 and CD39 is a promising strategy in immuno-oncology.

Signaling Pathway of CD73 and CD39 Inhibition

The core principle behind targeting CD73 and CD39 is to counteract the immunosuppressive effects of adenosine and bolster anti-tumor immunity. The signaling cascade is as follows:

Adenosine_Pathway ATP Extracellular ATP (pro-inflammatory) CD39 CD39 (ENTPD1) ATP->CD39 hydrolysis ADP ADP ADP->CD39 hydrolysis AMP AMP CD73 CD73 (ecto-5'-nucleotidase) AMP->CD73 hydrolysis Adenosine Adenosine (immunosuppressive) A2A_Receptor A2A Receptor Adenosine->A2A_Receptor binds to Immune_Cell Immune Cell (e.g., T cell) Suppression Immune Suppression A2A_Receptor->Suppression CD39->ADP CD39->AMP CD73->Adenosine

Figure 1: Adenosine signaling pathway targeted by this compound.

Rationale for Combination Therapy

Given the mechanism of action of this compound, it is hypothesized that its efficacy would be significantly enhanced when used in combination with other anti-cancer therapies, particularly immune checkpoint inhibitors. A logical workflow for investigating such a combination in a preclinical setting would be as follows:

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Enzyme_Assay Enzyme Inhibition Assays (CD73 & CD39) Cell_Culture Co-culture of Immune Cells and Cancer Cells Enzyme_Assay->Cell_Culture Animal_Model Syngeneic Mouse Tumor Model Cell_Culture->Animal_Model Proceed if promising Treatment_Groups Treatment Arms: 1. Vehicle 2. This compound Monotherapy 3. Checkpoint Inhibitor Mono. 4. Combination Therapy Animal_Model->Treatment_Groups Efficacy_Assessment Tumor Growth Inhibition and Survival Analysis Treatment_Groups->Efficacy_Assessment Immune_Profiling Immunophenotyping of Tumor Microenvironment Efficacy_Assessment->Immune_Profiling

Figure 2: A hypothetical preclinical experimental workflow for this compound.

Data Presentation

Without specific experimental data for this compound, we present a template for how such data would be structured for a clear comparison between monotherapy and combination therapy.

Table 1: Hypothetical In Vivo Efficacy of this compound in a Syngeneic Mouse Model

Treatment GroupNTumor Growth Inhibition (%)Complete Responses (%)Median Survival (days)
Vehicle Control100020
This compound (monotherapy)10351030
Anti-PD-1 (monotherapy)10401035
This compound + Anti-PD-110754060

Table 2: Hypothetical Immunophenotyping of Tumor-Infiltrating Lymphocytes

Treatment GroupCD8+ T cells / mm²CD8+ / Treg RatioGranzyme B+ CD8+ T cells (%)
Vehicle Control500.510
This compound (monotherapy)1001.025
Anti-PD-1 (monotherapy)1201.230
This compound + Anti-PD-12503.060

Experimental Protocols

Detailed experimental protocols would be necessary to interpret and replicate the findings. Below is a generalized protocol for a key experiment that would be cited in such a study.

In Vivo Tumor Model Efficacy Study

  • Cell Line and Animal Model: Murine colorectal carcinoma cells (e.g., CT26) are implanted subcutaneously into the flank of 6-8 week old female BALB/c mice.

  • Tumor Growth Monitoring: Tumors are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length x width²) / 2.

  • Treatment Groups: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group):

    • Vehicle control (administered via the same route as this compound).

    • This compound (e.g., 10 mg/kg, administered intraperitoneally, daily).

    • Anti-PD-1 antibody (e.g., 10 mg/kg, administered intraperitoneally, twice weekly).

    • This compound in combination with anti-PD-1 antibody.

  • Efficacy Endpoints: The primary endpoints are tumor growth inhibition and overall survival. Tumor growth inhibition is calculated at a specific time point relative to the vehicle control group.

  • Immunophenotyping: At the end of the study or when tumors reach a predetermined size, tumors are harvested, and single-cell suspensions are prepared. Flow cytometry is used to analyze the frequency and activation status of various immune cell populations within the tumor microenvironment.

References

A Head-to-Head Comparison of Small Molecule CD73 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of cancer immunotherapy is continually evolving. A key emerging target in this field is CD73 (ecto-5'-nucleotidase), an enzyme pivotal in the immunosuppressive adenosine pathway. Small molecule inhibitors of CD73 are gaining significant attention for their potential to overcome resistance to existing immunotherapies. This guide provides a detailed, data-driven comparison of leading small molecule CD73 inhibitors in preclinical development, focusing on their biochemical potency, cellular activity, and in vivo efficacy.

The CD73-Adenosine Signaling Pathway: A Key Immunosuppressive Axis

In the tumor microenvironment (TME), high levels of extracellular adenosine act as a potent immunosuppressant, hindering the anti-tumor activity of immune cells. CD73 is a critical enzyme in the generation of this adenosine. It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. This process is the final step in the conversion of pro-inflammatory extracellular ATP, often released by dying cancer cells, into the immunosuppressive adenosine. Adenosine then binds to its receptors (primarily A2A and A2B) on various immune cells, including T cells and natural killer (NK) cells, leading to dampened anti-tumor responses.[1][2][3] The inhibition of CD73 is a promising strategy to reduce adenosine levels in the TME, thereby restoring anti-tumor immunity.[2][3]

CD73_Signaling_Pathway cluster_0 ATP Extracellular ATP ADP ADP AMP AMP ATP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 ImmuneCell Immune Cell (e.g., T cell, NK cell) A2AR_A2BR A2A/A2B Receptors Adenosine->A2AR_A2BR Binds to Suppression Immunosuppression A2AR_A2BR->Suppression Leads to CD39 CD39 CD73 CD73 Inhibitor Small Molecule CD73 Inhibitor Inhibitor->CD73 Inhibition

Caption: The CD73-adenosine signaling pathway, a key target for cancer immunotherapy.

Comparative Analysis of Preclinical Small Molecule CD73 Inhibitors

Several small molecule CD73 inhibitors are currently under investigation, with a few progressing into clinical trials. This section provides a head-to-head comparison of the preclinical data for some of the most prominent candidates: AB680 (Quemliclustat), ORIC-533, and SHR170008.

Biochemical and Cellular Potency

The potency of these inhibitors has been evaluated using various in vitro assays, including enzymatic assays with soluble or cell-surface-bound CD73, and cell-based assays measuring the reversal of AMP-induced immunosuppression.

InhibitorTargetAssay TypeIC50 / KiReference
AB680 (Quemliclustat) Human CD73Ki5 pM[1][4]
Soluble Human CD73IC500.043 nM
Human CD8+ T cellsIC50< 0.01 nM
ORIC-533 Human CD73Biochemical IC50< 0.1 nM[5]
Human H1528 cellsEC50 (Adenosine generation)0.14 nM
Mouse EMT6 cellsEC50 (Adenosine generation)1.0 nM
SHR170008 Soluble CD73IC500.038 nM (38 pM)[6]
Human A375 cellsIC500.037 nM (37 pM)[6]
Mouse EMT6 cellsIC500.13 nM (130 pM)[6]

Note: IC50 and Ki values are highly dependent on assay conditions. Direct comparison should be made with caution.

In Vivo Efficacy

The anti-tumor activity of these inhibitors has been demonstrated in various syngeneic mouse tumor models, both as monotherapy and in combination with other anti-cancer agents, such as checkpoint inhibitors.

InhibitorTumor ModelDosingKey FindingsReference
AB680 (Quemliclustat) B16F10 Melanoma10 mg/kg, every dayInhibited tumor growth as a single agent and enhanced the anti-tumor activity of anti-PD-1 therapy.[4]
Pancreatic Ductal Adenocarcinoma10 mg/kg, every other dayIn combination with radiofrequency ablation, significantly decreased tumor growth and increased anti-tumor immunity.[7]
ORIC-533 Syngeneic mouse modelOral administrationDemonstrated single-agent anti-tumor activity.[5]
SHR170008 EMT6 Breast CancerNot specifiedShowed dose-dependent anti-tumor efficacy and suppressed adenosine in tumors. Synergistically enhanced anti-tumor immunity with anti-PD-1 mAb.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate these CD73 inhibitors.

CD73 Enzyme Inhibition Assay (Malachite Green Assay)

This assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP by CD73. The amount of Pi is measured colorimetrically using a malachite green-based reagent.

Malachite_Green_Assay Start Start Incubate Incubate CD73 enzyme with inhibitor Start->Incubate Add_AMP Add AMP (substrate) Incubate->Add_AMP Reaction Enzymatic Reaction (AMP -> Adenosine + Pi) Add_AMP->Reaction Add_Reagent Add Malachite Green Reagent Reaction->Add_Reagent Measure Measure Absorbance (OD 620-660 nm) Add_Reagent->Measure End End Measure->End

Caption: Workflow for the Malachite Green Assay to measure CD73 activity.

Protocol:

  • Preparation: Recombinant CD73 enzyme and the small molecule inhibitor are pre-incubated in an appropriate assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, AMP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Reaction Termination and Detection: The reaction is stopped, and a malachite green reagent is added. This reagent forms a colored complex with the free phosphate produced.

  • Measurement: The absorbance of the colored complex is measured using a spectrophotometer at a wavelength of approximately 620-660 nm. The amount of phosphate produced is proportional to the CD73 activity. The potency of the inhibitor (IC50) is determined by measuring the reduction in phosphate production across a range of inhibitor concentrations.[9][10]

T-cell Proliferation and Activation Assays

These assays assess the ability of CD73 inhibitors to reverse the immunosuppressive effects of adenosine on T-cells.

T_Cell_Assay Start Start Isolate_TCells Isolate T-cells (e.g., from PBMCs) Start->Isolate_TCells Label_TCells Label T-cells (e.g., with CFSE) Isolate_TCells->Label_TCells Culture Co-culture T-cells with: - T-cell activators (e.g., anti-CD3/CD28) - AMP - CD73 Inhibitor Label_TCells->Culture Incubate Incubate for several days Culture->Incubate Analyze Analyze T-cell proliferation (e.g., CFSE dilution by flow cytometry) and activation markers (e.g., CD25) Incubate->Analyze End End Analyze->End

Caption: General workflow for a T-cell proliferation assay.

Protocol:

  • T-cell Isolation: T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

  • Labeling (for proliferation): For proliferation assays, T-cells are often labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved.

  • Cell Culture: T-cells are cultured in the presence of T-cell activators (e.g., anti-CD3/CD28 antibodies), a source of AMP, and varying concentrations of the CD73 inhibitor.

  • Incubation: The cells are incubated for a period of 2 to 5 days to allow for proliferation and activation.

  • Analysis: T-cell proliferation is measured by the dilution of the CFSE dye using flow cytometry. T-cell activation can be assessed by measuring the expression of activation markers (e.g., CD25, CD69) by flow cytometry or the secretion of cytokines (e.g., IFN-γ) into the culture supernatant by ELISA.[11]

In Vivo Mouse Tumor Models

Syngeneic mouse tumor models are used to evaluate the in vivo efficacy of CD73 inhibitors.

Protocol:

  • Tumor Cell Implantation: A specific number of cancer cells (e.g., B16F10 melanoma, EMT6 breast cancer) are subcutaneously or orthotopically implanted into immunocompetent mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the CD73 inhibitor (e.g., via intraperitoneal injection or oral gavage), a vehicle control, and often in combination with other therapies like anti-PD-1 antibodies.

  • Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The overall health and survival of the mice are also recorded.

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested to analyze the effects of the inhibitor on the tumor microenvironment, such as changes in immune cell infiltration and adenosine levels.[7][12][13]

Conclusion

The development of small molecule CD73 inhibitors represents a highly promising avenue in cancer immunotherapy. Preclinical data for compounds like AB680, ORIC-533, and SHR170008 demonstrate their potent ability to inhibit CD73, reverse adenosine-mediated immunosuppression, and enhance anti-tumor immunity, both as single agents and in combination with existing therapies. The detailed comparison of their biochemical potency, cellular activity, and in vivo efficacy, alongside standardized experimental protocols, provides a valuable resource for researchers in the field. As these and other small molecule CD73 inhibitors progress through clinical development, they hold the potential to significantly improve outcomes for cancer patients.

References

Safety Operating Guide

Essential Safety and Disposal Plan for PSB-0963

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling PSB-0963, a comprehensive understanding of safety and disposal procedures is paramount. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for the safe handling and disposal of similar novel research compounds, drawing on information from chemical suppliers. All chemicals, including this compound, may present unknown hazards and must be handled with caution.

Immediate Safety and Handling Precautions

When working with this compound, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. This includes the use of appropriate personal protective equipment (PPE) and having emergency procedures in place.

Personal Protective Equipment (PPE) and Engineering Controls:

Control MeasureSpecification
Engineering Controls Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Eye Protection Safety glasses or goggles are recommended to prevent eye contact.
Hand Protection Use appropriate chemical-resistant gloves. Gloves should be inspected before use and changed frequently.
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If working with a powder or in a situation where aerosols may be generated, a respirator may be necessary based on a risk assessment.

First Aid Measures

In the event of accidental exposure to this compound, immediate first aid should be administered, and medical attention should be sought.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols: General Handling

Detailed experimental protocols should be developed in accordance with your institution's safety guidelines. Key considerations include:

  • Weighing and Aliquoting: Whenever possible, handle solid compounds in a fume hood to avoid inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Proper Disposal Workflow

The proper disposal of this compound and its containers is a critical step in the laboratory workflow to ensure environmental safety and regulatory compliance. The following diagram outlines the general procedure for the disposal of chemical waste.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Waste Labeling & Storage cluster_3 Final Disposal A Unused this compound D Collect in a designated 'Chemical Waste' container A->D B Contaminated Materials (e.g., pipette tips, gloves) B->D C Empty this compound Container C->D E Label container with: - 'Hazardous Waste' - Chemical Name (this compound) - Accumulation Start Date D->E F Store in a designated 'Hazardous Waste Accumulation Area' E->F G Arrange for pickup by licensed hazardous waste disposal service F->G

Essential Safety and Operational Guide for Handling PSB-0963

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for PSB-0963 is limited, compounds with a similar anthraquinone structure are known to be potential skin sensitizers. Prudent laboratory practice dictates treating this compound with a high degree of caution.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from dust particles and potential splashes.
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder form to avoid inhalation.

Handling and Operational Procedures

Adherence to the following step-by-step procedures is mandatory to ensure personnel safety and prevent contamination.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare work area in a fume hood A->B C Weigh this compound B->C D Dissolve in appropriate solvent C->D E Perform experiment D->E F Decontaminate surfaces E->F G Dispose of waste F->G H Doff PPE G->H

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PSB-0963

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。